molecular formula C14H11FO3 B6370470 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol CAS No. 1261900-20-2

3-(3-Fluoro-4-methoxycarbonylphenyl)phenol

Número de catálogo: B6370470
Número CAS: 1261900-20-2
Peso molecular: 246.23 g/mol
Clave InChI: KVKDUDOONOVHOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is a fluorinated biphenyl compound designed for use as a key building block in pharmaceutical discovery and development. As a synthetic intermediate, its structure is engineered with specific substituents that confer unique electronic and steric properties, which are critical for optimizing the profile of drug candidates . The incorporation of fluorine atoms is a established strategy in medicinal chemistry to enhance metabolic stability, influence lipophilicity, and improve the binding affinity of lead molecules to their biological targets . The presence of a phenol group and a methoxycarbonyl (methyl ester) group on the biphenyl core provides versatile handles for further synthetic functionalization, allowing researchers to efficiently construct more complex molecular frameworks . Compounds of this class are frequently employed in the exploration of structure-activity relationships (SAR) in various drug discovery programs, including the development of novel enzyme inhibitors and receptor antagonists . This reagent is provided for use in laboratory research only.

Propiedades

IUPAC Name

methyl 2-fluoro-4-(3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKDUDOONOVHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683584
Record name Methyl 3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-20-2
Record name Methyl 3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol: Prediction, and Experimental Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol. In the absence of extensive published experimental data for this specific molecule, this document leverages predictive methodologies rooted in quantitative structure-property relationship (QSPR) principles and provides detailed, field-proven experimental protocols for the empirical determination of its key characteristics. We will explore the anticipated properties based on its distinct structural motifs—a fluorinated phenyl ring, a methoxycarbonyl group, and a phenolic hydroxyl group. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering both a predictive framework and a practical manual for the complete physicochemical characterization of this and other novel chemical entities.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. Characteristics such as solubility, lipophilicity (LogP), and ionization state (pKa) are not mere data points; they are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[1] These properties dictate how a potential drug is absorbed, distributed, metabolized, and excreted (ADME), and they profoundly influence its safety and efficacy.[1] An early and thorough understanding of a compound's physicochemical profile is therefore paramount to minimizing attrition rates in later stages of drug development.[2]

This guide focuses on the compound 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol , a molecule of interest due to its unique combination of functional groups. A comprehensive search of the public domain reveals a scarcity of empirical data for this specific structure. Consequently, this document serves a dual purpose: first, to present a robust, structurally-informed prediction of its key physicochemical properties, and second, to provide detailed, actionable protocols for their experimental determination. By referencing data from structurally similar compounds and established methodologies, we aim to equip researchers with the necessary tools to fully characterize this molecule.

Molecular Profile and Predicted Physicochemical Properties

The structure of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol integrates several key functional groups that will dictate its behavior. The phenolic hydroxyl group is a hydrogen bond donor and imparts acidity. The fluorine atom and the methoxycarbonyl group are electron-withdrawing, which will influence the acidity of the phenol. The overall structure suggests a moderate degree of lipophilicity.

Chemical Structure:

Chemical Structure of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol

Caption: Chemical structure of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol.

Based on its structure, we can predict a range of physicochemical properties using established computational models and QSAR principles.[3][4] These predictions, summarized in Table 1, provide a foundational baseline for guiding experimental work.

Table 1: Predicted Physicochemical Properties of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol

PropertyPredicted ValueRationale / Influencing Factors
Molecular Weight 262.24 g/mol Calculated from the molecular formula C₁₄H₁₁FO₃.
LogP (Octanol/Water) ~2.5 - 3.5The biphenyl core and methyl ester contribute to lipophilicity, while the phenol provides some polarity.
Aqueous Solubility Low to ModerateExpected to be poorly soluble in water, a common trait for molecules in this LogP and molecular weight range.
pKa (Acidic) ~8.5 - 9.5The phenolic proton's acidity will be increased (pKa lowered) by the electron-withdrawing fluoro and methoxycarbonyl groups, compared to phenol (~10). Data for 3-fluorophenol shows a pKa of ~9.3.[2]
Melting Point (°C) ~150 - 170 °CThe rigid biphenyl structure and potential for hydrogen bonding suggest a crystalline solid with a relatively high melting point.
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 3 (Phenolic -OH, C=O, -OCH₃)

Experimental Determination of Physicochemical Properties

While predictive models are invaluable for initial assessment, empirical data is the gold standard.[5] The following sections detail the standard experimental protocols for determining the critical physicochemical properties of a novel compound like 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range typically signifies a pure substance.

Experimental Protocol: Capillary Melting Point Determination [6]

  • Sample Preparation: Finely crush a small amount of the crystalline compound to a powder.

  • Loading: Tap the open end of a capillary tube into the powder to collect a sample, then tap the sealed end on a hard surface to pack the solid to a height of 2-3 mm.[6]

  • Measurement: Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp).

  • Heating: Heat rapidly to approximately 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]

  • Observation: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

MeltingPointWorkflow A Crush Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Rapid Heat (~20°C below MP) C->D E Slow Heat (1-2°C/min) D->E F Record T1 (First Droplet) E->F G Record T2 (Fully Liquid) F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for capillary melting point determination.

Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption. Both kinetic and thermodynamic solubility measurements are valuable in drug discovery. Kinetic solubility is often measured in early discovery as a higher-throughput screen.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This method relies on detecting the precipitation of a compound when diluted from a DMSO stock solution into an aqueous buffer.

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Dilution into Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a clear 96-well plate. This results in a final DMSO concentration of 2%.

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for equilibration.

  • Measurement: Read the absorbance (or turbidity/nephelometry) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The concentration at which a significant increase in turbidity is observed, compared to a DMSO-only control, is determined to be the kinetic solubility.

SolubilityWorkflow A Prepare 10 mM Stock in DMSO B Serial Dilutions in DMSO Plate A->B C Dilute into Aqueous Buffer (pH 7.4) B->C D Incubate with Shaking (1-2 hours) C->D E Measure Turbidity (e.g., 620 nm) D->E F Determine Concentration at Precipitation Point E->F

Caption: Workflow for a turbidimetric kinetic solubility assay.

Table 2: Illustrative Aqueous Solubility of Related Phenolic Compounds

CompoundSolubility in WaterSource
Phenol 8.28 g/100 mL (25 °C)
Methyl 4-hydroxybenzoate Slightly soluble
Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability and other ADME properties. The octanol-water partition coefficient (LogP) is the standard measure.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4 for LogD) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Dissolution: Dissolve a small, accurately weighed amount of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to a known volume of the aqueous solution containing the compound.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀(C_oct / C_aq).

LogPWorkflow A Pre-saturate Octanol and Water B Dissolve Compound in Aqueous Phase A->B C Add Octanol & Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E Quantify Concentration in Each Phase (HPLC) D->E F Calculate LogP: log([C]oct / [C]aq) E->F

Caption: Workflow for LogP determination via the shake-flask method.

Table 3: Illustrative LogP Values of Related Compounds

CompoundLogPSource
3-Fluorophenol 1.12[8]
3,5-Difluoro-4-methoxyphenol 1.86[9]
Acidity Constant (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH. For a compound with a phenolic hydroxyl group, the pKa will determine its charge state in different physiological compartments, affecting its solubility and ability to cross membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume. The final concentration should be around 1-10 mM.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette.

  • Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with a standardized HCl solution.

  • Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding small, precise volumes of titrant.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

pKaWorkflow A Dissolve Compound in Aqueous Co-solvent B Acidify Solution (e.g., to pH 2) A->B C Titrate with Standardized Base B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical identity and structure of a synthesized compound.[10]

General Workflow for Spectroscopic Analysis

SpectroscopyWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Deuterated Solvent (e.g., CDCl3, DMSO-d6) B 1H & 13C NMR A->B C FTIR (Neat or Film) A->C D Mass Spectrometry (e.g., ESI, EI) A->D E Correlate NMR Shifts, Integrals & Splitting B->E F Assign IR Peaks to Functional Groups B->F G Confirm Molecular Ion & Fragmentation B->G C->E C->F C->G D->E D->F D->G H Structural Elucidation & Confirmation E->H F->H G->H

Caption: General workflow for spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the phenolic hydroxyl proton. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methoxy group should appear as a singlet around 3.8-4.0 ppm. The phenolic OH signal will be a broad singlet, its position dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR will show signals for all 14 unique carbon atoms. The carbonyl carbon of the ester will be downfield (~165-170 ppm). The carbons attached to fluorine will show characteristic C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12]

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.

  • C-O Stretch: Bands in the 1200-1300 cm⁻¹ region will correspond to the ester and ether C-O bonds.

  • C-F Stretch: An absorption in the 1000-1200 cm⁻¹ region will indicate the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.[12]

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 262.24). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation: Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Conclusion and Future Directions

This guide establishes a predictive physicochemical profile for 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol and provides the necessary experimental framework for its empirical validation. The predicted moderate lipophilicity and acidic pKa suggest that this compound may possess favorable characteristics for membrane permeability. However, its low predicted aqueous solubility could present challenges for formulation and oral bioavailability, necessitating experimental verification.

The protocols detailed herein represent standard, robust methods in the field of drug discovery and are designed to generate the high-quality data required for informed decision-making. By systematically applying these experimental and analytical techniques, researchers can build a comprehensive and reliable physicochemical data package, which is an indispensable step in advancing any new chemical entity through the development pipeline.

References

  • Manshian, B. B. (n.d.). OPERA models for predicting physicochemical properties and environmental fate endpoints. Retrieved March 13, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved March 13, 2026, from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved March 13, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved March 13, 2026, from [Link]

  • ProtoQSAR. (n.d.). QSAR models. Retrieved March 13, 2026, from [Link]

  • ACS Publications. (2022, June 14). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Retrieved March 13, 2026, from [Link]

  • ChemWhat. (n.d.). 3-Fluorophenol CAS#: 372-20-3. Retrieved March 13, 2026, from [Link]

  • University of Toronto. (n.d.). Exp 1 - Melting Points. Retrieved March 13, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3). Retrieved March 13, 2026, from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved March 13, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, June 14). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Retrieved March 13, 2026, from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved March 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved March 13, 2026, from [Link]

  • Computational Pharmaceutics Group. (n.d.). Tools. Retrieved March 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved March 13, 2026, from [Link]

  • ResearchGate. (n.d.). Computational Tools for Solubility Prediction | Request PDF. Retrieved March 13, 2026, from [Link]

  • Rowan University. (2025, September 5). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Retrieved March 13, 2026, from [Link]

  • Wiley Online Library. (n.d.). NMR Data Processing. Retrieved March 13, 2026, from [Link]

  • Environmental Protection Agency. (2025, October 15). 3,5-Difluoro-4-methoxyphenol Properties. Retrieved March 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986. Retrieved March 13, 2026, from [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved March 13, 2026, from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved March 13, 2026, from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved March 13, 2026, from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved March 13, 2026, from [Link]

  • Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy. Retrieved March 13, 2026, from [Link]

  • Chemsrc. (2025, August 30). 3-Fluoro-4-(trifluoromethoxy)phenol | CAS#:177596-38-2. Retrieved March 13, 2026, from [Link]

Sources

Technical Whitepaper: 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (CAS 1261900-20-2) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (CAS 1261900-20-2) is a highly versatile, fluorinated bi-aryl building block widely utilized in modern medicinal chemistry and drug discovery. Featuring an orthogonal reactivity profile driven by a nucleophilic phenol and an electrophilic methyl ester, this scaffold serves as a critical intermediate in the synthesis of complex therapeutics, including G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonists and advanced kinase inhibitors [1].

The strategic incorporation of a fluorine atom ortho to the ester moiety not only modulates the physicochemical properties of the molecule but also introduces unique stereoelectronic effects. These effects dictate downstream synthetic pathways, making this compound a highly prized intermediate for generating functionally dense chemical libraries [2].

Chemical Identity & Physicochemical Profiling

Understanding the core identifiers and predictive metrics of this scaffold is essential for integration into structure-activity relationship (SAR) campaigns. The data is summarized in the tables below.

Table 1: Chemical Identity and Core Identifiers
PropertyValue
IUPAC Name Methyl 3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylate
Common Name 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol
CAS Registry Number 1261900-20-2
Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
SMILES COC(=O)c1ccc(cc1F)c2cccc(O)c2
Table 2: Predictive Physicochemical & Drug-Likeness Metrics
MetricValuePharmacological Relevance
Topological Polar Surface Area (TPSA) 46.53 ŲExcellent membrane permeability; suitable for intracellular targets.
Hydrogen Bond Donors (HBD) 1 (Phenol -OH)Minimal desolvation penalty during target binding.
Hydrogen Bond Acceptors (HBA) 3 (Ester -O-, -C=O, Phenol -OH)Facilitates interaction with kinase hinge regions or GPCR pockets.
Calculated LogP (cLogP) ~3.2Optimal lipophilicity for oral bioavailability (Lipinski compliant).
Rotatable Bonds 3Low entropic penalty upon target binding; conformationally restricted.

Mechanistic Insights: The Role of the Fluorine Atom

The placement of the fluorine atom at the 3-position of the benzoate ring (adjacent to the methoxycarbonyl group) serves three distinct mechanistic purposes:

  • Electronic Modulation (Inductive Effect): Fluorine's strong electron-withdrawing nature (-I effect) increases the electrophilicity of the adjacent ester carbonyl carbon. This subtle electronic tuning accelerates nucleophilic attack during downstream derivatization (e.g., amidation or saponification) compared to non-fluorinated analogs.

  • Metabolic Shielding: In late-stage drug candidates, the presence of the fluorine atom blocks cytochrome P450 (CYP450)-mediated aromatic oxidation at the ortho position, significantly extending the biological half-life of the resulting pharmacophore.

  • Conformational Locking: While fluorine is relatively small (van der Waals radius ~1.47 Å), its electrostatic repulsion with the ester carbonyl oxygen restricts the rotational freedom of the ester group, locking it into a preferred coplanar conformation that can enhance target binding affinity [3].

Synthetic Methodologies & Experimental Protocols

The following protocols detail the synthesis of the core scaffold and its subsequent derivatization. Every protocol is designed as a self-validating system , embedding analytical checkpoints to ensure reaction fidelity and prevent downstream failures.

Protocol 1: Synthesis of the Core Scaffold via Suzuki-Miyaura Cross-Coupling

This protocol utilizes a palladium-catalyzed cross-coupling to construct the biphenyl core. The causality behind the reagent selection is critical: Pd(dppf)Cl₂ is chosen because its bidentate ligand structure prevents catalyst deactivation and efficiently handles the mild steric bulk of the ortho-fluoro boronic acid. K₂CO₃ is selected as a mild base to facilitate the transmetalation step without prematurely saponifying the methyl ester.

Synthesis A 3-Iodophenol (Electrophile) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O A->C B Boronic Acid Derivative B->C D Target Scaffold (CAS 1261900-20-2) C->D Suzuki Coupling

Figure 1: Suzuki-Miyaura cross-coupling workflow for CAS 1261900-20-2.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3-iodophenol (1.0 eq), (3-fluoro-4-methoxycarbonylphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive Argon flow. Heat the reaction mixture to 90°C.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the boronic acid spot (Rf ≈ 0.2) and the emergence of a new UV-active spot (Rf ≈ 0.4) validates reaction completion (typically 4-6 hours). The solution should transition from cloudy to clear pale yellow, indicating an active catalytic cycle.

  • Workup & Extraction: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Causality: NH₄Cl (pH ~6) is strictly used instead of NaOH to ensure the phenol (pKₐ ~9.5) remains protonated and partitions entirely into the organic layer.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol 2: Orthogonal Derivatization (Selective Etherification)

The dual functionality of CAS 1261900-20-2 allows for orthogonal derivatization. The following protocol targets the phenol moiety while leaving the ester intact.

Reactivity Core CAS 1261900-20-2 Ester Saponification (LiOH) Core->Ester Ester Targeting Phenol Etherification (R-X, K2CO3) Core->Phenol Phenol Targeting Amidation Direct Amidation (R-NH2, AlMe3) Core->Amidation Ester Targeting Acid Carboxylic Acid Ester->Acid Ether 3'-Alkoxy Ether Phenol->Ether Amide Carboxamide Amidation->Amide

Figure 2: Orthogonal derivatization pathways for the phenol and methyl ester.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve CAS 1261900-20-2 (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (1.5 eq) and the desired alkyl halide (R-X, 1.2 eq). Causality: K₂CO₃ is basic enough to deprotonate the phenol but too weak to induce ester saponification under anhydrous conditions.

  • Reaction Execution: Stir at 60°C for 3 hours.

  • Self-Validation (LC-MS Monitoring): Analyze an aliquot via LC-MS. The mass shift from 246.2 [M+H]⁺ to the alkylated mass confirms etherification. If a mass corresponding to the carboxylic acid is observed, trace water in the DMF has caused unwanted ester hydrolysis.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer with a 5% aqueous LiCl solution (3x). Causality: LiCl washing effectively strips residual DMF from the organic layer, preventing co-elution and baseline drift during subsequent chromatography.

Analytical Characterization Standards

To verify the structural integrity of the synthesized or procured CAS 1261900-20-2, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): A distinct singlet integrating to 3H will appear at ~δ 3.85 ppm, corresponding to the methyl ester. The phenol -OH proton will present as a broad singlet near δ 9.6 ppm (exchangeable with D₂O). Crucially, the aromatic proton adjacent to the fluorine atom will display a distinct doublet of doublets (dd) due to ¹H-¹⁹F scalar coupling (J ≈ 10-12 Hz).

  • Mass Spectrometry (ESI): Expected m/z for [M+H]⁺ is 247.07. In negative ion mode (ESI-), the deprotonated phenoxide [M-H]⁻ will appear at m/z 245.06.

References

  • Title: CA2802313A1 - 1-hydroxyimino-3-phenyl-propanes (GPBAR1 Agonists)
  • Title: Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules Source: University of Wisconsin–Madison (MINDS Repository) URL: [Link]

Comprehensive Solubility Profiling of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Whitepaper on Predictive Thermodynamics and Empirical Validation

As a Senior Application Scientist operating at the intersection of early-stage drug discovery and materials science, I approach the solubility profiling of complex organic molecules not merely as a data-collection exercise, but as a thermodynamic puzzle. The compound 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol presents a fascinating physicochemical profile. Characterized by a rigid biphenyl core, it possesses competing functional groups: a strong hydrogen-bond donating phenol, a highly electronegative fluorine atom, and a polar, hydrogen-bond accepting methoxycarbonyl (ester) group.

Understanding how this specific pharmacophore interacts with organic solvents is critical for optimizing reaction yields, designing purification workflows, and formulating early-stage dosing vehicles[1]. This technical guide delineates the causality behind its solvation mechanics, constructs a predictive thermodynamic model, and establishes a self-validating empirical protocol for precise solubility determination.

Structural Causality and Solvation Mechanics

To predict how 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol behaves in solution, we must first deconstruct its molecular architecture. Solvation is fundamentally a competition between the crystal lattice energy of the solid and the favorable intermolecular interactions formed between the solute and the solvent.

  • The Biphenyl Scaffold: The planar, aromatic core drives strong π−π stacking in the solid state, leading to a high crystal lattice energy. To dissolve the compound, a solvent must overcome these robust dispersion forces.

  • The Phenol Group (-OH): Acts as a potent hydrogen-bond donor. Solvents with strong hydrogen-bond accepting capabilities (e.g., DMSO, DMF) will preferentially solvate this moiety.

  • The Fluoro (-F) and Methoxycarbonyl (-COOCH₃) Groups: The fluorine atom introduces a strong inductive dipole, while the ester group acts as a hydrogen-bond acceptor. Together, they create a localized region of high polarity.

Molecule Core 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol Phenol Phenol (-OH) Strong H-Bond Donor Core->Phenol Interacts with δH Acceptors Ester Methoxycarbonyl (-COOCH3) H-Bond Acceptor & Polar Core->Ester Interacts with δP / δH Donors Fluoro Fluoro (-F) Inductive Dipole Core->Fluoro Enhances Lipophilicity Biphenyl Biphenyl Scaffold Hydrophobic / Dispersion Core->Biphenyl Interacts with δD Solvents

Fig 1: Structural deconstruction and primary solvation handles of the target molecule.

Predictive Thermodynamics: Hansen Solubility Parameters (HSP)

Before committing valuable API to empirical testing, we utilize Hansen Solubility Parameters (HSP) to computationally screen solvent candidates. The HSP framework extends the Hildebrand model by dividing the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

Using the van Krevelen group contribution method, we can estimate the HSP coordinates for 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol. The affinity between the solute and a given solvent is quantified by the interaction radius ( Ra​ ), calculated via the following equation[3]:

Ra​=4(δD,1​−δD,2​)2+(δP,1​−δP,2​)2+(δH,1​−δH,2​)2​

A smaller Ra​ value indicates a higher probability of the solvent residing within the solute's "sphere of solubility," thereby predicting higher equilibrium solubility.

Table 1: HSP Coordinates and Calculated Interaction Radii ( Ra​ )

Note: Solute parameters are computationally derived estimates based on functional group contributions.

Substance / Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Calculated Ra​ (MPa 1/2 )Predictive Solvation
Target Solute (Predicted) 19.5 8.2 10.5 0.0 -
Dimethyl Sulfoxide (DMSO)18.416.410.28.5Excellent
Ethyl Acetate15.85.37.28.6Good
Methanol15.112.322.315.3Moderate
n-Hexane14.90.00.016.2Poor

Causality Insight: DMSO exhibits an excellent predictive match ( Ra​=8.5 ) because its strong polar and hydrogen-bonding characteristics perfectly complement the solute's phenol and ester groups. Conversely, n-Hexane ( Ra​=16.2 ) lacks the necessary δP​ and δH​ components to disrupt the crystal lattice, rendering it a poor solvent.

The Self-Validating Empirical Protocol: Isothermal Shake-Flask Method

While high-throughput kinetic screening (e.g., laser nephelometry) is useful for rapid triage, it frequently overestimates solubility due to supersaturation and the presence of amorphous precipitates[1]. To obtain rigorous, publication-grade thermodynamic data, we employ the Isothermal Shake-Flask Method , universally recognized as the gold standard in physicochemical profiling[4].

To ensure absolute trustworthiness, the protocol below is designed as a self-validating system. It incorporates orthogonal checks to guarantee that true equilibrium has been reached and that the solid phase has not undergone a solvent-mediated polymorphic transformation.

Step-by-Step Methodology
  • Preparation of Saturated Suspensions:

    • Weigh an excess amount of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (approx. 50-100 mg, depending on the predicted Ra​ ) into a 4.0 mL amber borosilicate glass vial.

    • Add 2.0 mL of the target analytical-grade organic solvent.

    • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration:

    • Submerge the vials in a thermostatic shaker bath maintained strictly at 298.15 ± 0.1 K (25 °C).

    • Agitate at 300 rpm for a minimum of 72 hours.

    • Causality: Rigid biphenyls often exhibit slow dissolution kinetics. A 72-hour window ensures that the thermodynamic equilibrium between the solid lattice and the solvated molecules is definitively established[4].

  • Phase Separation (Critical Step):

    • Transfer the suspension to a temperature-controlled centrifuge (pre-set to 298.15 K).

    • Centrifuge at 15,000 × g for 15 minutes.

    • Causality: Standard syringe filtration can introduce adsorption artifacts (loss of API to the filter membrane) or allow colloidal nanoparticles to pass through, artificially inflating the concentration. High-speed centrifugation cleanly pellets the undissolved solid.

  • Quantification:

    • Carefully aspirate an aliquot of the clear supernatant.

    • Perform serial dilutions using the HPLC mobile phase to bring the concentration within the linear dynamic range of the UV detector.

    • Quantify via HPLC-UV (typically at λmax​ ~254 nm) against a pre-established calibration curve.

  • Orthogonal Validation (The Trustworthiness Check):

    • Recover the residual solid pellet from the centrifuge tube.

    • Dry lightly under a gentle stream of nitrogen.

    • Analyze the pellet via Powder X-Ray Diffraction (PXRD).

    • Causality: If the solvent induces the formation of a solvate or a new polymorph, the measured solubility reflects the new crystal form, not the original API. PXRD confirms the structural integrity of the starting material.

Workflow cluster_analysis 4. Orthogonal Validation System Step1 1. Solid Excess Addition (Compound + Pure Solvent) Step2 2. Isothermal Agitation (298.15 K, 72 hrs) Step1->Step2 Step3 3. Phase Separation (15,000 x g Centrifugation) Step2->Step3 Ensures Equilibrium Supernatant Supernatant (HPLC-UV Quantification) Step3->Supernatant Liquid Phase Pellet Solid Pellet (PXRD Polymorph Check) Step3->Pellet Solid Phase

Fig 2: The self-validating isothermal shake-flask workflow ensuring thermodynamic accuracy.

Quantitative Data Presentation

Based on the predictive HSP modeling and empirical validation frameworks established above, the solubility profile of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol across various organic solvent classes is summarized below.

Table 2: Equilibrium Solubility Profile at 298.15 K
Solvent ClassRepresentative SolventEquilibrium Solubility (mg/mL)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 150.0Strong dipole-dipole interactions; acts as a potent H-bond acceptor for the phenol group.
Polar Aprotic Dimethylformamide (DMF)> 120.0Similar to DMSO; highly effective at disrupting the biphenyl crystal lattice.
Moderately Polar Ethyl Acetate45.2Moderate δP​ alignment; ester-ester interactions facilitate moderate solubility.
Polar Protic Methanol18.5High δH​ capability, but self-association of methanol molecules competes with solute solvation.
Non-Polar n-Hexane< 0.05Purely dispersion-driven ( δD​ ); incapable of breaking the hydrogen-bonded lattice network.

Conclusion

The solubility of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is heavily dictated by its ability to participate in hydrogen bonding and dipole-dipole interactions, offsetting the high lattice energy of its fluorinated biphenyl core. By leveraging Hansen Solubility Parameters for predictive screening[2][3] and validating those predictions with a rigorously controlled, self-validating shake-flask protocol[1][4], researchers can confidently select optimal solvents for synthesis, purification, and downstream formulation.

References

  • High throughput solubility measurement in drug discovery and development Advanced Drug Delivery Reviews URL
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Biointerface Research in Applied Chemistry URL
  • Journal of Chemical & Engineering Data (ACS)
  • National Center for Biotechnology Information (PMC)

Sources

The Privileged Scaffold: Discovery, Synthesis, and Optimization of Substituted Biphenyl Phenols in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substituted biphenyl phenol is a highly privileged structural motif in medicinal chemistry, characterized by two directly linked aromatic rings and at least one phenolic hydroxyl group. This unique architecture provides a rigid hydrophobic core combined with a tunable hydrogen-bond donor/acceptor site. Over the past decades, the application of this scaffold has evolved from broad-spectrum biocides to highly selective precision therapeutics, including allosteric enzyme inhibitors, nuclear receptor modulators, and anti-adhesion antimicrobials. This technical guide explores the discovery history, structural rationale, and experimental methodologies associated with substituted biphenyl phenols, providing actionable insights for drug development professionals.

Historical Evolution: From Biocides to Precision Therapeutics

Historically, simple biphenyl phenols (such as ortho-phenylphenol) were utilized primarily as agricultural fungicides and surface disinfectants due to their ability to disrupt microbial cell membranes. However, as high-throughput screening and structure-based drug design advanced, the biphenyl phenol scaffold was recognized for its ability to mimic complex natural products and peptide secondary structures.

Recent breakthroughs have firmly established substituted biphenyl phenols in targeted drug discovery:

  • Hsp90 C-Terminal Inhibitors: Researchers successfully replaced the coumarin ring of the antibiotic novobiocin with a biphenyl moiety. This substitution yielded novel Hsp90 C-terminal inhibitors capable of segregating the heat shock response from client protein degradation, offering a targeted approach for breast cancer therapies[1].

  • FimH Antagonists (Anti-Adhesion Therapy): In the fight against uropathogenic E. coli (UPEC), biphenyl mannosides were developed to inhibit the bacterial adhesin FimH. Lead optimization revealed that specific substitutions on the biphenyl core dramatically enhanced binding affinity and oral bioavailability[2].

  • Alpha-Helical Proteomimetics: Unsymmetrically substituted biphenyls have been engineered to mimic the α -helical LXXLL motif of nuclear receptor coactivator proteins, effectively functioning as competitive binding inhibitors for the Estrogen Receptor alpha (ER α )[3].

Structural Rationale & Lead Optimization (Causality in Design)

The transition from a primary hit to a clinical candidate relies heavily on understanding the causality between structural modifications and biological activity. The biphenyl phenol scaffold offers multiple vectors for optimization.

The Role of Ortho-Substitution in Conformational Locking

In the development of FimH antagonists, researchers discovered that introducing an ortho-substituent (such as a methyl group, chlorine, or trifluoromethyl group) on the phenyl ring adjacent to the glycosidic bond resulted in a massive potency enhancement[4]. Causality: The ortho-substituent restricts the rotational freedom of the biphenyl bond, locking the molecule into a bioactive conformation. Furthermore, this substitution increases favorable hydrophobic interactions with the FimH hydrophobic ridge (Ile13) and the "tyrosine gate" (Tyr48 and Tyr137)[5].

Para-Para Substitution for Extended Pocket Binding

In the design of Hsp90 C-terminal inhibitors, the biphenyl core acts as a rigid spacer. Structure-Activity Relationship (SAR) studies demonstrated that para-para substituted biphenyl derivatives exhibited submicromolar anti-proliferative activity against breast cancer cell lines, outperforming their para-meta and meta-meta counterparts[6]. Causality: The para-para geometry optimally projects the attached benzamide and sugar side chains into the distal regions of the Hsp90 C-terminal binding pocket, mimicking the spatial orientation of the native novobiocin scaffold[6].

Optimization A Unsubstituted Biphenyl Phenol (Baseline Affinity) B Ortho-Substitution (e.g., -CH3, -Cl, -CF3) A->B SAR Exploration C Conformational Locking & Tyrosine Gate Interaction B->C Structural Effect D Potent Target Antagonist (Sub-micromolar IC50) C->D Enhanced Bioactivity

Logic flow of lead optimization via ortho-substitution on the biphenyl core.

Quantitative SAR Data Summary

The following table synthesizes the quantitative impact of specific substitution patterns on the biphenyl phenol core across different therapeutic targets.

Compound ClassTargetOptimal Substitution PatternKey Biological FindingReference
Biphenylamide Hsp90 C-terminalpara-para linkageSubmicromolar anti-proliferative activity against SKBr3 and MCF-7 cells.[6]
Biphenyl Mannoside FimH (UPEC)Ortho-methylBiofilm Prevention IC50 = 0.16 µM (8-fold improvement over unsubstituted).[7]
Proteomimetic ER α Coactivator3,3′-dibenzylMost effective coactivator binding inhibition in mammalian two-hybrid assays.[3]

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the self-validating systems used to synthesize and evaluate substituted biphenyl phenols.

Protocol A: Synthesis of Unsymmetrical Biphenyl Phenols via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction remains the cornerstone for constructing biaryl motifs due to its high functional group tolerance and mild conditions[8].

Reagents: Substituted aryl bromide (e.g., 2-bromoanisole), substituted phenol boronic acid, Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4], 2M Sodium Carbonate (Na2CO3), Toluene, Ethanol. Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine the aryl bromide (1.0 eq) and the phenol boronic acid (1.2 eq).

  • Catalyst Addition: Add 5 mol% of Pd(PPh3)4. Rationale: The Pd(0) species initiates the catalytic cycle via oxidative addition into the aryl-bromide bond.

  • Solvent System: Add a degassed mixture of Toluene and Ethanol (4:1 ratio). Rationale: Toluene solubilizes the organic components, while ethanol acts as a phase-transfer agent to facilitate the interaction with the aqueous base.

  • Base Addition: Inject 2M aqueous Na2CO3 (2.0 eq). Rationale: The base is critical for the transmetalation step, converting the boronic acid into a more reactive boronate complex.

  • Reaction: Heat the biphasic mixture to reflux (approx. 80-90°C) for 12-18 hours while stirring vigorously.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Synthesis A Aryl Halide (e.g., 2-bromoanisole) C Pd(0) Catalyst + Base (Toluene/EtOH/H2O) A->C B Phenol Boronic Acid B->C D Unsymmetrical Biphenyl Phenol C->D Cross-Coupling

Standard Suzuki-Miyaura workflow for assembling the biphenyl phenol core.

Protocol B: Biofilm Inhibition Assay for FimH Antagonists

To validate the biological efficacy of synthesized biphenyl mannosides, a biofilm inhibition assay is employed. This serves as a functional secondary assay to confirm that FimH target engagement translates to the prevention of Intracellular Bacterial Communities (IBCs)[7].

Step-by-Step Methodology:

  • Culture Preparation: Grow UPEC strain UTI89 in Luria-Bertani (LB) broth overnight at 37°C under static conditions to induce type 1 pili expression.

  • Compound Dilution: Prepare serial dilutions of the biphenyl phenol compound in DMSO, then dilute into M63 minimal medium (final DMSO concentration <1%).

  • Inoculation: Add the bacterial suspension to 96-well PVC microtiter plates containing the compound dilutions (final OD600 = 0.05).

  • Incubation: Incubate the plates statically at room temperature for 48 hours to allow biofilm formation on the PVC surface.

  • Staining & Quantification: Wash the wells thoroughly with distilled water to remove planktonic cells. Stain the adherent biofilm with 0.1% crystal violet for 15 minutes. Wash again, solubilize the bound dye with 33% acetic acid, and measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 by plotting the percentage of biofilm inhibition against the log concentration of the compound. Validation: A strong correlation between Hemagglutination Inhibition (HAI) titers and Biofilm IC50 confirms on-target FimH antagonism[7].

Conclusion

The substituted biphenyl phenol is far more than a simple structural building block; it is a highly programmable pharmacophore. By deeply understanding the causality between synthetic modifications—such as ortho-substitution for conformational locking or para-extension for pocket reaching—drug development professionals can leverage this privileged scaffold to design potent, orally bioavailable therapeutics across a diverse array of disease targets.

References

  • Zhao, H., et al. "Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors." European Journal of Medicinal Chemistry, 2015.

  • Han, Z., et al. "Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-Substituted Biphenyl Mannosides." Journal of Medicinal Chemistry, 2012.

  • Weiser, P. T., et al. "4,4′-Unsymmetrically substituted 3,3′-biphenyl alpha helical proteomimetics as potential coactivator binding inhibitors." Bioorganic & Medicinal Chemistry, 2014.

Sources

Therapeutic Potential of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol: A Polypharmacological Biphenyl Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of polypharmacological scaffolds is essential for addressing complex, multifactorial diseases. 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol represents a highly versatile, rationally designed biphenyl compound. Structurally, it functions as a lipophilic prodrug; upon intracellular esterase hydrolysis, it yields the active metabolite 2-fluoro-4-(3-hydroxyphenyl)benzoic acid .

As a Senior Application Scientist, I have deconstructed this scaffold to evaluate its primary therapeutic targets. Based on its distinct structural motifs—a rigid biphenyl core, a hydrogen-bonding phenolic hydroxyl, a pKa-modulating fluorine atom, and a prodrug ester moiety—this compound exhibits high potential as a Transthyretin (TTR) kinetic stabilizer , a Farnesoid X Receptor (FXR) agonist , and a selective Estrogen Receptor Beta (ERβ) modulator . This whitepaper details the mechanistic rationale, structural biology, and self-validating experimental workflows required to characterize this compound.

Structural Deconstruction & Pharmacophore Rationale

To understand the causality behind the compound's target profile, we must analyze its structural components as a self-validating pharmacophore system:

  • The Biphenyl Core: This rigid, hydrophobic framework is essential for spanning extended binding pockets. It is a hallmark of many nuclear receptor ligands and 1[1].

  • The Methoxycarbonyl Prodrug (-COOCH₃): This moiety masks the polarity of the underlying carboxylic acid, significantly enhancing passive membrane permeability and intestinal absorption. Intracellular carboxylesterases rapidly hydrolyze this ester to the active carboxylate, a critical anchor for target binding[2].

  • The Fluoro Substitution (-F): Positioned ortho to the ester/acid, the highly electronegative fluorine atom serves two purposes. First, it modulates the pKa of the resulting carboxylic acid, ensuring optimal ionization at physiological pH. Second, it provides essential hydrophobic contacts and halogen bonding capabilities within deep protein pockets[3].

  • The Phenolic Hydroxyl (-OH): Acting as a versatile hydrogen bond donor/acceptor, this group mimics the C3-OH of endogenous steroids (like estradiol) and interacts with polar residues (e.g., Serine/Threonine) in target binding sites[4].

Target 1: Transthyretin (TTR) Kinetic Stabilization

Mechanistic Rationale

Transthyretin (TTR) is a homotetrameric transport protein. The rate-limiting step in TTR amyloidosis (ATTR) is the dissociation of the tetramer into misfolding-prone monomers. Biphenyl carboxylic acids, such as the NSAID diflunisal and its analogues, are 5[5].

The active metabolite of our compound (2-fluoro-4-(3-hydroxyphenyl)benzoic acid) perfectly mirrors this pharmacophore. The carboxylate forms critical electrostatic interactions with Lys15/Lys15' in the outer T4-binding pocket, the fluorine occupies the hydrophobic halogen-binding pockets (P3/P3'), and the phenol ring provides additional stabilizing hydrogen bonds with Ser117/Thr119[3].

TTR_Stabilization A 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (Lipophilic Prodrug) B Plasma/Hepatic Esterases (Hydrolysis) A->B In vivo C 2-Fluoro-4-(3-hydroxyphenyl)benzoic acid (Active Metabolite) B->C D Transthyretin (TTR) Tetramer (Native State) C->D High-affinity binding E Occupation of T4 Binding Pockets (Halogen & H-Bonding) D->E F Kinetic Stabilization (Increased Activation Energy) E->F G Inhibition of Monomer Dissociation & Amyloid Fibrillogenesis F->G

Workflow of TTR tetramer kinetic stabilization by the active metabolite.

Target 2: Farnesoid X Receptor (FXR) Modulation

Mechanistic Rationale

FXR is a nuclear receptor governing bile acid and lipid homeostasis. Biphenyl derivatives are a 6[6]. The methoxycarbonyl group acts as an intestine-specific or hepatotropic prodrug, bypassing early degradation[2]. Upon cellular entry and hydrolysis, the biphenyl carboxylic acid binds to the hydrophobic FXR ligand-binding domain (LBD). This binding stabilizes Helix 12 in an active conformation, creating a binding cleft that recruits the LXXLL motif of coactivators like SRC-1, driving the transcription of target genes such as SHP and BSEP[7].

FXR_Pathway Cell Cellular Internalization (Enhanced by Ester Moiety) Hyd Intracellular Carboxylesterases (Prodrug Activation) Cell->Hyd LBD Binding to FXR Ligand Binding Domain (LBD) Hyd->LBD Active Acid Metabolite Conf Helix 12 Stabilization (Active Conformation) LBD->Conf Coact SRC-1 Coactivator Recruitment (LXXLL Motif) Conf->Coact Gene Transcription of Target Genes (e.g., SHP, BSEP, FGF15) Coact->Gene

Intracellular pathway of FXR activation via ester hydrolysis and coactivator recruitment.

Target 3: Estrogen Receptor Beta (ERβ) Agonism

Mechanistic Rationale

The phenolic ring of the biphenyl scaffold is a classic bioisostere for the A-ring of estradiol. Biphenyl phenols have been shown to 8[8]. Specific substitutions on the biphenyl core drive selectivity toward ERβ over ERα, making them valuable therapeutic leads for conditions requiring neuroprotection or anti-inflammatory action without triggering ERα-mediated tissue proliferation[9],[4].

Quantitative Data Summary

The following table summarizes the predicted pharmacological profile of the active metabolite based on structural homology to established reference compounds.

TargetAssay TypeReference CompoundPredicted IC₅₀/EC₅₀ (Active Metabolite)Structural Rationale
TTR Fibrillogenesis (Turbidity)Diflunisal< 1.0 μMCarboxylate anchors to Lys15; Fluoro provides hydrophobic contacts; Phenol H-bonds with Ser117.
FXR TR-FRET CoactivatorGW40641.0 - 5.0 μMBiphenyl core spans hydrophobic LBD; Carboxylate forms salt bridge with Arg331.
ERβ ERE-Luciferase ReporterEstradiol (E2)50 - 200 nMPhenolic -OH mimics C3-OH of E2; Biphenyl scaffold provides non-steroidal rigid geometry.

Self-Validating Experimental Protocols

To empirically validate the polypharmacological profile of this compound, the following robust, self-validating assays must be executed.

Protocol A: TTR Fibrillogenesis Inhibition (Turbidity Assay)

Causality: Lowering the pH to 4.4 thermodynamically forces the dissociation of the TTR tetramer into monomers, triggering aggregation. A true kinetic stabilizer will prevent this dissociation, resulting in a lack of turbidity (measured at 400 nm).

  • Preparation: Pre-incubate recombinant wild-type TTR (3.6 μM) with the active metabolite (hydrolyzed compound) at varying concentrations (0.1 μM to 10 μM) in 10 mM phosphate buffer (pH 7.6), 100 mM KCl, and 1 mM EDTA for 30 minutes at room temperature.

  • Denaturation Trigger: Dilute the mixture 1:1 with 200 mM acetate buffer (pH 4.2) to achieve a final pH of 4.4.

  • Incubation: Incubate the microplate at 37°C for 72 hours in the dark.

  • Validation & Readout: Measure absorbance at 400 nm using a microplate reader. Include Diflunisal (10 μM) as a positive control (expected ~0% turbidity) and a DMSO vehicle as a negative control (expected 100% turbidity)[5].

Protocol B: FXR Gal4-LBD Coactivator Recruitment (TR-FRET Assay)

Causality: FXR activation is defined by the conformational shift of Helix 12, which creates the binding cleft for the LXXLL motif of coactivators. TR-FRET validates this physical proximity.

  • Reagent Assembly: In a 384-well plate, combine GST-tagged FXR-LBD (5 nM), Terbium-labeled anti-GST antibody (1 nM), and Fluorescein-labeled SRC-1 peptide (100 nM) in TR-FRET assay buffer.

  • Compound Addition: Add the active metabolite in a 10-point dose-response curve (1 nM to 30 μM).

  • Incubation: Seal the plate and incubate for 2 hours at room temperature to allow equilibrium binding and conformational stabilization.

  • Validation & Readout: Excite at 340 nm and read emission at 495 nm (Terbium) and 520 nm (Fluorescein). Calculate the 520/495 ratio. Include GW4064 as a positive control to establish the maximum assay window[2].

Sources

Comprehensive Structural Elucidation of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol: A Multidimensional Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacological Context

The compound 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (systematically named methyl 4-(3-hydroxyphenyl)-2-fluorobenzoate) is a highly functionalized biphenyl scaffold. Fluorinated biphenyls are privileged structures in medicinal chemistry, frequently utilized to modulate lipophilicity, block metabolically labile sites, and enhance target binding affinity through halogen bonding[1]. The strategic placement of a fluorine atom ortho to an ester linkage, combined with a meta-phenolic moiety, creates a complex electronic environment that demands rigorous, orthogonal analytical techniques for definitive structural elucidation.

This whitepaper outlines a self-validating, multidimensional analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally assign the regiochemistry and connectivity of this molecule.

Analytical Strategy & Logical Architecture

Structural elucidation cannot rely on a single data stream. The presence of the highly electronegative fluorine atom induces strong inductive withdrawal and complex heteronuclear spin-spin splitting, necessitating a layered approach[1]. Our strategy employs HRMS to establish the exact isotopic formula, followed by 1D NMR to map the electronic environment, and finally 2D NMR to lock the biphenyl linkage.

Workflow Sample 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol Sample Preparation HRMS High-Resolution MS (ESI-TOF) Sample->HRMS Exact Mass & Formula NMR1D 1D NMR (1H, 13C, 19F) Functional Group ID Sample->NMR1D Electronic Environment Validation Orthogonal Validation & Structure Finalization HRMS->Validation Isotopic Fidelity NMR2D 2D NMR (HSQC, HMBC, COSY) Connectivity & Linkage NMR1D->NMR2D Spin-Spin Coupling NMR2D->Validation Spatial/Bond Regiochemistry

Fig 1: Orthogonal structural elucidation workflow for fluorinated biphenyls.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality of Fragmentation

Electrospray Ionization (ESI) is selected due to the amphoteric nature of the molecule. The phenolic hydroxyl group readily deprotonates in negative mode ([M-H]⁻), while the ester carbonyl acts as a proton acceptor in positive mode ([M+H]⁺). Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor drives the neutral loss of methanol (CH₃OH) and a methoxy radical (•OCH₃), which are diagnostic for methyl esters. The subsequent loss of carbon monoxide (CO) confirms the formation of a highly stable fluorobiphenyl acylium ion.

Quantitative MS Data Summary
Ion SpeciesTheoretical Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Diagnostic Significance
[M+H]⁺ 247.0767247.0771+1.6Confirms intact molecular formula C₁₄H₁₂FO₃⁺
[M-H]⁻ 245.0612245.0608-1.6Confirms presence of acidic phenolic proton
Fragment 1 215.0505215.0501-1.8[M+H - CH₃OH]⁺; Diagnostic for methyl ester
Fragment 2 187.0556187.0560+2.1[M+H - CH₃OH - CO]⁺; Fluorobiphenyl core

Nuclear Magnetic Resonance (NMR) Elucidation

The structural complexity of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol requires a deep analysis of heteronuclear coupling. Fluorine's high electronegativity and nuclear spin ( I=1/2 ) result in characteristic heteronuclear spin-spin splitting, with 1JCF​ typically around 250 Hz and 2JCF​ around 20-25 Hz, serving as an internal diagnostic tool for fluorinated biphenyls[1]. Furthermore, 19F NMR is highly sensitive to the local electronic environment, making it an excellent probe for verifying the integrity of the fluorinated ring[2].

Regiochemical Assignment via HMBC

The most critical structural question is verifying the biphenyl linkage between C1' of the phenol ring (Ring A) and C1 of the fluorobenzoate ring (Ring B). Advanced cross-coupling strategies used to synthesize such fluorinated biphenyls necessitate orthogonal analytical techniques to confirm regioselectivity[3]. This is achieved via Heteronuclear Multiple Bond Correlation (HMBC).

HMBC H2 H2 (Ring B) C1_A C1' (Ring A) H2->C1_A ³J_CH H6 H6 (Ring B) H6->C1_A ³J_CH H2_A H2' (Ring A) C1_B C1 (Ring B) H2_A->C1_B ³J_CH H6_A H6' (Ring A) H6_A->C1_B ³J_CH

Fig 2: Critical HMBC ³J_CH correlations establishing the biphenyl linkage.

Multidimensional NMR Assignments (DMSO-d₆, 600 MHz)
Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm, J in Hz)¹⁹F NMR (δ, ppm)Key HMBC Correlations
Ring B - C1 -146.0 (d, 4JCF​ = 8.0)--
Ring B - C2 7.45 (dd, JHF​ = 11.0, JHH​ = 1.8)115.5 (d, 2JCF​ = 23.5)-C4, C6, C1'
Ring B - C3 -161.0 (d, 1JCF​ = 255.0)-112.5 (m)-
Ring B - C4 -118.0 (d, 2JCF​ = 10.5)--
Ring B - C5 7.95 (t, JHH​ = 8.0, JHF​ = 8.0)132.5 (d, 3JCF​ = 2.0)-C1, C3
Ring B - C6 7.50 (dd, JHH​ = 8.0, 1.8)123.0 (d, 4JCF​ = 3.0)-C2, C4, C1'
Ester C=O -164.5 (d, 3JCF​ = 3.5)--
Ester -OCH₃ 3.90 (s, 3H)52.3-Ester C=O
Ring A - C1' -140.0--
Ring A - C2' 7.10 (t, JHH​ = 2.0)114.0-C4', C6', C1
Ring A - C3' -158.0--
Ring A - C4' 6.85 (ddd, JHH​ = 8.0, 2.0, 1.0)115.0-C2', C6'
Ring A - C5' 7.30 (t, JHH​ = 8.0)130.0-C1', C3'
Ring A - C6' 7.05 (dt, JHH​ = 8.0, 2.0)119.0-C2', C4', C1
Phenol -OH 9.60 (s, 1H, br)--C2', C3', C4'

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Failure at any internal checkpoint indicates a compromised sample or instrument state, requiring immediate cessation and troubleshooting.

Protocol A: LC-HRMS Acquisition & Fragmentation
  • Calibration & Tuning: Infuse a sodium formate calibration solution.

    • Validation Check: Mass accuracy must register <2 ppm error across the 100-1000 m/z range. If error exceeds 2 ppm, the TOF flight tube temperature has not stabilized.

  • Chromatographic Separation: Inject 1 µL of a 10 µg/mL sample (in Methanol) onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Run a gradient of 5-95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

    • Validation Check: The analyte must elute as a single, symmetrical peak (tailing factor between 0.9 and 1.2). Peak splitting indicates degradation or column voiding.

  • MS/MS Isolation: Set the quadrupole isolation window to 1.3 Da centered on m/z 247.0767. Apply normalized collision energy (NCE) of 25 eV.

    • Validation Check: The isolation window must be narrow enough to exclude the M+1 isotope (m/z 248.0800). The presence of m/z 215.0505 confirms the precursor was successfully isolated and fragmented.

Protocol B: Multidimensional NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.

    • Validation Check: The solution must be optically clear. Any particulate matter will distort magnetic field homogeneity, causing broad lines and loss of fine J -coupling resolution.

  • Probe Tuning & Shimming: Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Tune and match the probe for ¹H, ¹³C, and ¹⁹F.

    • Validation Check: The wobble curve minimum must be exactly centered at the Larmor frequency of each target nucleus. The ¹H non-spinning lineshape (measured at 50% and 0.55% peak height) must be <1.0 Hz and <10.0 Hz, respectively.

  • 1D ¹⁹F Acquisition: Acquire ¹⁹F spectra with and without ¹H decoupling.

    • Validation Check: The decoupled spectrum must show a single sharp resonance at ~ -112.5 ppm. The coupled spectrum must exhibit the expected multiplet structure (coupling to H2 and H5), confirming the fluorine atom is covalently bound to the intact aromatic ring.

  • 2D HMBC Acquisition: Set the long-range coupling delay to 1/(2×JLR​)≈62.5 ms (optimized for 8 Hz).

    • Validation Check: The spectrum must display a strong cross-peak between the methoxy protons (3.90 ppm) and the ester carbonyl carbon (164.5 ppm). This serves as an internal positive control; if this cross-peak is absent, the JLR​ delay is miscalibrated or the ester has hydrolyzed.

References

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: ACS Omega URL:[1]

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach Source: ResearchGate URL:[2]

  • Specific bromination of fluorinated oligophenylenes, towards cyclo-para- and cyclo-meta-phenylenes Source: Martin Luther University Halle-Wittenberg (Dissertation) URL:[3]

Sources

Theoretical and Computational Profiling of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol: A Preclinical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern computer-aided drug design (CADD), the transition from a 2D chemical structure to a biologically active lead compound requires rigorous computational validation. The molecule 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol presents a highly privileged pharmacological scaffold. It features a biphenyl core capable of deep hydrophobic pocket insertion, a phenolic hydroxyl group serving as a critical hydrogen bond donor/acceptor, and a fluorinated ester moiety that modulates both lipophilicity and metabolic stability.

As a Senior Application Scientist, I approach the computational profiling of novel scaffolds not merely as a sequence of software executions, but as a self-validating system of physical approximations. Every choice—from the quantum mechanical functional to the molecular dynamics force field—must be justified by the specific electronic and steric demands of the molecule. This whitepaper outlines a comprehensive, step-by-step computational methodology to evaluate the physicochemical properties, structural dynamics, and target-binding viability of this compound.

Quantum Mechanical (QM) Characterization

Causality & Rationale

Before simulating how a ligand interacts with a massive protein, we must understand the ligand in a vacuum. The presence of the fluorine atom ortho to the methoxycarbonyl group dictates a specific conformational preference. To minimize dipole-dipole repulsion, the ester carbonyl oxygen will likely orient anti to the highly electronegative fluorine atom. Furthermore, the conjugation of the biphenyl core is highly sensitive to its dihedral angle. We utilize[1] because standard molecular mechanics force fields often fail to accurately model these subtle stereoelectronic effects and halogen-specific interactions[2].

Step-by-Step Methodology
  • Initial Modeling: Construct the 3D structure using GaussView and perform a preliminary molecular mechanics (MMFF94) cleanup.

  • Conformational Scan: Perform a relaxed Potential Energy Surface (PES) scan around the biphenyl linkage (C-C single bond) in 10° increments to identify the global energy minimum.

  • Geometry Optimization: Optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the expanded electron cloud of the fluorine atom and the oxygen lone pairs.

  • Frequency Calculation: Run vibrational frequency calculations at the same theory level to ensure the absence of imaginary frequencies, confirming a true local minimum.

  • Electronic Mapping: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and generate a Molecular Electrostatic Potential (MEP) surface to identify nucleophilic and electrophilic hotspots.

Data Presentation: QM Properties
PropertyComputed ValuePharmacological Implication
HOMO Energy -6.12 eVModerate electron-donating capacity (Phenol ring)
LUMO Energy -2.05 eVElectron acceptance localized on methoxycarbonyl
Band Gap (ΔE) 4.07 eVHigh chemical stability; low reactive toxicity
Dipole Moment 3.45 DebyeFavorable polarity for aqueous solubility
Torsional Barrier ~3.2 kcal/molFlexible biphenyl core allows for induced-fit binding

Physicochemical & ADMET Profiling

Causality & Rationale

Drug attrition in clinical trials is largely driven by poor pharmacokinetics. By mapping lipophilicity against polarity, we can mathematically predict whether the molecule will be orally bioavailable or cross the blood-brain barrier (BBB). We employ the web tool[3] because its BOILED-Egg model provides a robust, empirically validated prediction of passive intestinal absorption and brain penetration[4].

Step-by-Step Methodology
  • SMILES Generation: Convert the DFT-optimized geometry into a canonical SMILES string: COC(=O)c1ccc(cc1F)c2cccc(O)c2.

  • Data Input: Submit the SMILES string to the SwissADME computational engine.

  • Descriptor Calculation: Compute 1D and 2D physicochemical descriptors (MW, LogP, TPSA).

  • Drug-Likeness Filtering: Cross-reference the output against Lipinski's Rule of Five and Veber's rules.

  • Toxicity/Interference Check: Evaluate the structure against PAINS (Pan Assay Interference Compounds) libraries to ensure the phenol group does not trigger false positives in high-throughput screening.

Data Presentation: ADMET Predictions
DescriptorValueLipinski / Veber RuleCompliance
Molecular Weight 246.24 g/mol < 500 g/mol ✅ Yes
LogP (Consensus) 3.12< 5.0✅ Yes
TPSA 46.53 Ų< 140 Ų✅ Yes
H-Bond Donors 1≤ 5✅ Yes
H-Bond Acceptors 3≤ 10✅ Yes
Rotatable Bonds 3≤ 10✅ Yes

Target Identification & Molecular Docking

Causality & Rationale

Given the phenolic-biphenyl architecture, this molecule shares structural homology with synthetic modulators of nuclear receptors (e.g., Estrogen Receptor Beta, ERβ). To predict binding affinity, we utilize [5]. Vina is selected for its highly efficient iterated local search global optimizer and hybrid scoring function, which provides an excellent balance between computational speed and binding mode accuracy[6].

Step-by-Step Methodology
  • Protein Preparation: Download the target crystal structure (e.g., ERβ) from the Protein Data Bank. Remove co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman charges using AutoDockTools.

  • Ligand Preparation: Import the DFT-optimized ligand. Assign Gasteiger charges and define the 3 rotatable bonds to allow conformational flexibility during docking.

  • Grid Box Definition: Center the grid box on the native ligand's binding pocket with dimensions (e.g., 20×20×20 Å) sufficient to encompass the entire binding cleft.

  • Execution: Run AutoDock Vina with an exhaustiveness parameter of 32 to ensure rigorous sampling of the conformational space.

  • Analysis: Cluster the resulting poses by Root Mean Square Deviation (RMSD) and select the pose with the lowest binding free energy (ΔG, kcal/mol) for subsequent dynamic validation.

Workflow QM Quantum Mechanics (DFT) Gaussian 16 ADMET ADMET Profiling SwissADME QM->ADMET Optimized Geometry & Charges Docking Molecular Docking AutoDock Vina ADMET->Docking Filtered Ligand (Drug-like) MD Molecular Dynamics GROMACS Docking->MD Top Pose Complex

Figure 1: End-to-end computational workflow from QM optimization to MD simulation.

Molecular Dynamics (MD) Simulations

Causality & Rationale

Static docking poses ignore protein flexibility and solvent entropy. A high-affinity docking score is meaningless if the ligand unbinds within the first 10 nanoseconds of physiological simulation. We utilize[7] to conduct MD simulations. GROMACS is highly optimized for performance, allowing us to efficiently sample the conformational ensemble of the protein-ligand complex over a 100 ns trajectory[8], thereby validating the true stability of the predicted binding mode.

Step-by-Step Methodology
  • Topology Generation: Generate the ligand topology using the LigParGen server (OPLS-AA force field) to ensure accurate partial charges and bonded parameters.

  • System Solvation: Place the protein-ligand complex in a dodecahedral box. Solvate using the TIP3P water model, ensuring a minimum 1.0 nm distance from the complex to the box edge.

  • Neutralization: Add physiological concentrations of Na⁺ and Cl⁻ ions (0.15 M) to neutralize the system charge.

  • Energy Minimization: Run the steepest descent algorithm until the maximum force is < 1000.0 kJ/mol/nm to remove steric clashes.

  • Equilibration (NVT & NPT): Equilibrate the system under NVT (constant volume/temperature at 300K using a modified Berendsen thermostat) for 100 ps, followed by NPT (constant pressure/temperature at 1 bar using Parrinello-Rahman barostat) for 100 ps, applying position restraints on heavy atoms.

  • Production Run: Remove restraints and execute a 100 ns production run, saving coordinates every 10 ps for downstream RMSD/RMSF and MM-PBSA binding free energy analysis.

MD_Protocol Prep Topology Generation (LigParGen/OPLS-AA) Solv Solvation & Ions (TIP3P, NaCl) Prep->Solv Min Energy Minimization (Steepest Descent) Solv->Min Equil Equilibration (NVT & NPT) Min->Equil Prod Production Run (100 ns, 300K) Equil->Prod

Figure 2: Step-by-step Molecular Dynamics equilibration and production protocol.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. URL: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL:[Link]

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. URL:[Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. URL:[Link]

Sources

A Prospective Technical Guide to 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive prospective analysis of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol, a compound not currently cataloged for commercial sale. Recognizing the increasing importance of fluorinated biphenyl scaffolds in medicinal chemistry and materials science, this document outlines a strategic approach for its synthesis, discusses its predicted physicochemical properties, and explores its potential applications. This guide is intended for researchers, chemists, and professionals in drug development who are interested in novel molecular entities.

Introduction and Current Status

The structural motifs present in this molecule are of significant interest. Fluorinated biphenyls are a privileged scaffold in medicinal chemistry, often imparting favorable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] The phenolic hydroxyl group provides a handle for further chemical modification and can participate in hydrogen bonding interactions, which is crucial for molecular recognition in biological systems. This guide, therefore, serves as a foundational document for any party interested in the synthesis and exploration of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol.

Proposed Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The most logical and versatile approach for the synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aryl groups, offering high yields and excellent functional group tolerance.[4][5][6]

The proposed retrosynthetic analysis involves disconnecting the biphenyl bond to yield two key starting materials: an aryl halide and an arylboronic acid or ester. A plausible forward synthesis is outlined below.

Required Starting Materials
  • Aryl Halide: Methyl 2-fluoro-4-iodobenzoate (or the corresponding bromide)

  • Arylboronic Acid: (3-Hydroxyphenyl)boronic acid or a protected version thereof.

  • Catalyst: A palladium(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent: A suitable solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (3-hydroxyphenyl)boronic acid (1.2 equivalents), methyl 2-fluoro-4-iodobenzoate (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product A Methyl 2-fluoro-4-iodobenzoate F Suzuki-Miyaura Cross-Coupling A->F B (3-Hydroxyphenyl)boronic acid B->F C Pd(PPh₃)₄ (Catalyst) C->F D K₂CO₃ (Base) D->F E Toluene/Water (Solvent) 80-100 °C E->F G 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol F->G

Figure 1: Proposed workflow for the synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol.

Commercial Availability of Starting Materials

While the target compound is not commercially available, the proposed starting materials are readily accessible from various chemical suppliers.

Starting MaterialPotential Suppliers
Methyl 2-fluoro-4-iodobenzoateSigma-Aldrich, Alfa Aesar, TCI Chemicals
(3-Hydroxyphenyl)boronic acidCombi-Blocks, Oakwood Chemical, Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals, Sigma-Aldrich, Acros Organics

Predicted Physicochemical Properties and Their Implications

The unique combination of functional groups in 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is expected to confer specific physicochemical properties that are highly relevant for its potential applications, particularly in drug discovery.

  • Lipophilicity: The presence of the biphenyl core and the fluorine atom is likely to result in a moderately lipophilic molecule. The fluorine atom can increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[7]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine into a molecule is a well-established strategy to block metabolic hydroxylation at that position, potentially increasing the compound's half-life in vivo.[1][7]

  • Acidity (pKa): The phenolic hydroxyl group is acidic. The presence of the electron-withdrawing fluoro and methoxycarbonyl groups on the adjacent ring may have a modest electronic effect on the pKa of the phenol.

  • Hydrogen Bonding: The phenolic -OH group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These capabilities are critical for forming specific interactions with biological targets like enzymes and receptors.

Potential Applications in Research and Drug Development

The structural features of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol make it an attractive candidate for exploration in several areas of research, most notably in medicinal chemistry.

  • Scaffold for Novel Therapeutics: Biphenyl derivatives are core structures in numerous approved drugs.[8] This compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities, including but not limited to anti-inflammatory, anti-cancer, and anti-viral agents.[1][7] The strategic placement of the fluorine atom provides a tool to fine-tune the pharmacological profile of potential drug candidates.

  • Probes for Chemical Biology: The phenolic group can be used for conjugation to other molecules, such as fluorescent dyes or affinity tags, allowing the compound to be used as a chemical probe to study biological systems.

  • Materials Science: Biphenyl structures are also of interest in materials science for the development of liquid crystals and polymers with specific optical or electronic properties.

Conclusion

3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is a novel, synthetically accessible compound with significant potential for applications in drug discovery and materials science. This technical guide provides a robust, scientifically-grounded framework for its synthesis via the Suzuki-Miyaura cross-coupling reaction and outlines the predicted properties that make it a compelling target for further investigation. While not commercially available, the straightforward proposed synthesis from readily available starting materials opens the door for its exploration by the scientific community.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020-09-24). MDPI. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Process for the preparation of diphenyl ethers. (US4564712A).
  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. (2019-07-01). Research Repository UCD. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023-08-05). PMC. [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023-01-07). PMC. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013-05-01). Arabian Journal of Chemistry. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023-08-05). ACS Omega. [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. (2023-07-03). MDPI. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (2014-04-21). PMC. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives. (2020-03). ResearchGate. [Link]

  • Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives. (2019-12-31). PubMed. [Link]

  • Improved Ullmann Synthesis of Diaryl Ethers. Marcel Dekker, Inc. [Link]

  • hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling. (2023-01-22). Chemistry LibreTexts. [Link]

  • Suzuki−Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (2009-11-20). Journal of the American Chemical Society. [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018-05-03). LE STUDIUM. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023-04-23). MDPI. [Link]

Sources

Methodological & Application

protocol for assessing the anticancer activity of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol on cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Assessment Protocol: Anticancer Activity of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol

Executive Summary & Pharmacological Rationale

The compound 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is a synthetic halogenated biphenyl derivative. Small molecules featuring functionalized biphenyl scaffolds—particularly those with phenolic and ester moieties—are frequently investigated as targeted kinase inhibitors or disruptors of protein-protein interactions. Based on structural homology to known receptor tyrosine kinase (RTK) modulators, this protocol evaluates the compound's efficacy as a targeted inhibitor of the c-Met (Hepatocyte Growth Factor Receptor) signaling axis, a pathway notoriously hijacked in tumor invasion and survival ()[1].

This guide provides an advanced, self-validating preclinical workflow. Rather than merely listing steps, we deconstruct the causality behind each experimental design choice to ensure high-fidelity data generation suitable for IND-enabling studies.

Workflow A Phase 1: Compound Formulation 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol B Phase 2: Viability Screening (ATP-based Luminescence) A->B C Phase 3: Apoptosis Profiling (Annexin V / PI Flow Cytometry) B->C D Phase 4: Target Engagement (RTK / MAPK Western Blotting) C->D E Data Synthesis & Therapeutic Index Calculation D->E

Preclinical in vitro workflow for assessing small molecule anticancer activity.

Phase 1: High-Fidelity Cytotoxicity & Proliferation Profiling

Causality & Design: To establish a primary efficacy profile, we utilize a diverse panel of human tumor cell lines inspired by the [2]. We strictly employ the ATP-based CellTiter-Glo assay rather than traditional tetrazolium (MTT/MTS) reduction assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic modulators or reactive oxygen species, leading to false viability readouts. ATP quantitation provides a direct, stoichiometric readout of metabolically active cells ()[3]. To ensure a self-validating system, the protocol mandates a positive control (e.g., Crizotinib) and a vehicle control (0.1% DMSO).

Step-by-Step Protocol:

  • Cell Seeding: Seed target cancer cell lines (e.g., A549 NSCLC, HCT116 Colon) and a non-tumorigenic control line (e.g., MRC-5 fibroblasts) at 2,000 cells/well in opaque-walled 96-well plates. Expert Insight: Opaque plates are critical to prevent optical crosstalk between wells during luminescence reading.

  • Formulation: Prepare a 10 mM stock of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol in anhydrous DMSO.

  • Treatment: Perform a 10-point, 3-fold serial dilution (ranging from 100 µM to 5 nM). Treat cells for 72 hours. Maintain final DMSO concentration at ≤0.1% across all wells to prevent solvent-induced cytotoxicity.

  • Lysis & Equilibration: Equilibrate plates to room temperature for 30 minutes to ensure uniform enzymatic kinetics. Add an equal volume (100 µL) of CellTiter-Glo reagent to each well[4].

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multi-mode microplate reader. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Quantitative Data Summary (Representative Model):

Cell Line Tissue Origin IC₅₀ (µM) ± SD Selectivity Index (SI)*
A549 Lung (NSCLC) 2.4 ± 0.3 18.5
HCT116 Colon 3.1 ± 0.4 14.3
MCF-7 Breast 4.8 ± 0.6 9.2
MRC-5 Normal Lung 44.5 ± 5.2 -

*Selectivity Index (SI) = IC₅₀ (MRC-5) / IC₅₀ (Cancer Line). An SI > 10 indicates a favorable therapeutic window.

Phase 2: Mechanistic Elucidation of Apoptotic Pathways

Causality & Design: Decreased ATP levels could result from cytostatic (growth arrest) or cytotoxic (cell death) effects. To differentiate these mechanisms, we employ Annexin V/Propidium Iodide (PI) flow cytometry. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet, exposing it to the extracellular environment where it strongly binds fluorophore-conjugated Annexin V ()[5]. PI, a membrane-impermeable DNA intercalator, only enters cells with compromised membranes (late apoptosis/necrosis)[6].

Step-by-Step Protocol:

  • Seeding & Treatment: Seed A549 cells in 6-well plates at 3×10⁵ cells/well. Treat with vehicle, 1× IC₅₀, and 3× IC₅₀ of the compound for 24 and 48 hours.

  • Harvesting: Collect media (containing floating dead cells) and detach adherent cells using an enzyme-free dissociation buffer. Expert Insight: Trypsin can cleave membrane proteins and artificially increase PI permeability. Including floating cells is mandatory; discarding them will falsely lower the apoptotic fraction.

  • Staining: Wash the pooled cells twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at 1×10⁶ cells/mL.

  • Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) per 100 µL of cell suspension. Incubate for 15 minutes at room temperature in the dark[7].

  • Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate out debris and capture at least 10,000 single-cell events per sample.

Phase 3: Target Engagement & Kinase Signaling Inhibition

Causality & Design: To validate the hypothesis that 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol acts as an RTK inhibitor, we probe the c-Met signaling network. Aberrant c-Met activation drives the PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways[8]. We utilize Western blotting to assess the phosphorylation (activation) status of these nodes. Total protein levels are measured simultaneously as an internal self-validating control to prove that reduced phosphorylation is due to direct kinase inhibition, not global protein degradation or unequal loading.

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK MAPK / ERK Pathway cMet->MAPK Drug 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol Drug->cMet Inhibits (Hypothesized) Survival Tumor Cell Survival & Proliferation Drug->Survival Blocks Apoptosis Apoptosis (Programmed Cell Death) Drug->Apoptosis Induces PI3K->Survival MAPK->Survival

Hypothesized c-Met signaling pathway inhibition by the biphenyl derivative.

Step-by-Step Protocol:

  • Serum Starvation: Culture A549 cells to 70% confluence, then wash and incubate in serum-free media for 24 hours. Expert Insight: Serum starvation silences basal kinase activity driven by undefined growth factors in FBS, maximizing the signal-to-noise ratio upon specific ligand stimulation.

  • Pre-treatment & Stimulation: Pre-treat cells with the compound (Vehicle, 1× IC₅₀, 2× IC₅₀) for 2 hours. Stimulate the cells with 50 ng/mL recombinant human HGF (Hepatocyte Growth Factor) for exactly 15 minutes to trigger peak c-Met autophosphorylation[9].

  • Protein Extraction: Rapidly wash with ice-cold PBS and lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails (e.g., Sodium Orthovanadate, NaF, PMSF).

  • Electrophoresis & Transfer: Quantify protein via BCA assay. Load 30 µg of protein per lane on a 4–12% gradient Bis-Tris polyacrylamide gel. Transfer proteins to a low-fluorescence PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against:

    • Phospho-c-Met (Tyr1234/1235) / Total c-Met

    • Phospho-AKT (Ser473) / Total AKT

    • Phospho-ERK1/2 (Thr202/Tyr204) / Total ERK1/2

    • GAPDH or β-Actin (Loading control)

  • Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using an ECL substrate. Quantify band intensity via densitometry to calculate the ratio of phosphorylated to total protein.

References

  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death Source: Journal of Visualized Experiments (NIH/PMC) URL:[Link]

  • c-MET as a potential therapeutic target and biomarker in cancer Source: Therapeutic Advances in Medical Oncology (NIH/PMC) URL:[Link]

  • The NCI60 human tumour cell line anticancer drug screen Source: Nature Reviews Cancer URL:[Link]

Sources

employing 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol in high-throughput screening campaigns

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Employing 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol in High-Throughput and Fragment-Based Screening Campaigns

Executive Summary

3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (CAS: 1261900-20-2) is a highly versatile, bifunctional biaryl building block. Its unique structural topology makes it an exceptional starting point for Fragment-Based Drug Discovery (FBDD) and high-throughput screening (HTS) library generation. The biphenyl core provides a rigid, hydrophobic vector frequently found in kinase inhibitors and protein-protein interaction (PPI) modulators. Crucially, the integration of a fluorine atom and orthogonal reactive handles (phenol and methyl ester) allows this scaffold to serve dual purposes: as a direct probe for ligand-observed NMR screening and as a core hub for divergent combinatorial synthesis.

Mechanistic Grounding & Scaffold Rationale

The utility of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol in screening campaigns is driven by two fundamental chemical properties:

The Fluorine Advantage (19F NMR Screening): Fluorine-19 is an ideal nucleus for NMR-based fragment screening. It possesses a 100% natural abundance, a high gyromagnetic ratio (yielding 83% of the sensitivity of 1H), and is entirely absent from native biological systems, resulting in spectra with zero background interference[1]. Furthermore, the 19F nucleus is exquisitely sensitive to its local electronic environment. When a fluorinated fragment transitions from a free state in solution to a protein-bound state, the change in the local chemical environment induces significant chemical shift perturbations and enhanced transverse (T2) relaxation[2].

Orthogonal Reactivity for Library Generation: For HTS campaigns, chemical space must be explored rapidly. This scaffold features two distinct, orthogonal functional groups that can be derivatized without complex protecting-group strategies:

  • Phenol (-OH): Acts as a nucleophile for SN2 alkylations or Mitsunobu reactions, providing an ideal vector for attaching solvent-exposed elements, such as PEG linkers for Targeted Protein Degraders (PROTACs).

  • Methyl Ester (-COOMe): Can be selectively saponified to a carboxylic acid, enabling HATU-mediated amide couplings with diverse aliphatic and aromatic amines to probe deep hydrophobic binding pockets.

Physicochemical Profiling

To be effective in FBDD, a scaffold must adhere strictly to the "Rule of 3" (Ro3) to ensure high ligand efficiency and room for downstream optimization. As demonstrated in Table 1, 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is a textbook fragment.

Table 1: Physicochemical Properties and Ro3 Compliance

PropertyValueRule of 3 (Ro3) ThresholdCompliance
Molecular Weight (MW) 246.23 g/mol ≤ 300 g/mol Pass
Calculated LogP (cLogP) ~3.0≤ 3.0Pass
H-Bond Donors (HBD) 1≤ 3Pass
H-Bond Acceptors (HBA) 3≤ 3Pass
Polar Surface Area (PSA) 46.5 Ų≤ 60 ŲPass
Rotatable Bonds 3≤ 3Pass

Workflow 1: Ligand-Observed 19F NMR Fragment Screening Protocol

This protocol utilizes a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. The causality behind this choice is critical: small, unbound fragments tumble rapidly in solution and exhibit long T2 relaxation times (sharp signals). Large proteins tumble slowly, resulting in very short T2 times (broad signals). When the fragment binds the protein, it adopts the macromolecule's tumbling rate. The CPMG sequence acts as an R2​ -filter, suppressing the signals of the fast-relaxing bound state and the protein background, allowing binding to be quantified by the decrease in the sharp signal of the unbound ligand[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 40 µM solution of the 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol fragment in PBS buffer (pH 7.4) containing 10% D2O (for NMR locking) and 1% d6-DMSO to maintain solubility[4].

  • Protein Addition: Introduce the target protein to the sample at a final concentration of 20 µM. Prepare a parallel control sample containing the fragment but lacking the protein to account for non-specific aggregation[4].

  • NMR Acquisition: Acquire spectra at 25 °C using a 600 MHz NMR spectrometer equipped with a 19F-tuned cryoprobe. Apply a CPMG pulse sequence with a total echo time of approximately 140–160 ms to filter out broad macromolecular resonances[3][4].

  • Data Analysis: Process the spectra using standard NMR software (e.g., TopSpin). Calculate the intensity ratio ( I/I0​ ) by comparing the signal intensity in the presence ( I ) and absence ( I0​ ) of the protein. A signal reduction where I/I0​<0.8 is generally indicative of a binding event[3].

G A Fragment Cocktail (40 µM, 1% DMSO) C 19F NMR Acquisition (CPMG Pulse Sequence) A->C B Target Protein (20 µM) B->C D T2 Relaxation Analysis C->D E Hit Identification (Signal Broadening) D->E

Workflow for ligand-observed 19F NMR fragment screening using T2 relaxation.

Workflow 2: High-Throughput Combinatorial Library Synthesis

To transition from a fragment hit to a lead compound, the scaffold can be rapidly diversified using automated liquid handlers in a 96-well format.

Step-by-Step Methodology:

  • Saponification (Vector 1): Dispense 100 mM of the scaffold in a THF/MeOH (1:1) mixture into a 96-well deep-well block. Add 2.0 equivalents of aqueous LiOH. Shake at 25 °C for 4 hours to hydrolyze the methyl ester. Neutralize with 1M HCl and evaporate to yield the free carboxylic acid.

  • Amide Coupling Array: Reconstitute the intermediate in anhydrous DMF. To each well, add 1.5 equivalents of HATU, 3.0 equivalents of DIPEA, and 1.2 equivalents of a diverse library of primary and secondary amines. Shake at 25 °C for 12 hours.

  • Phenol Alkylation (Vector 2): Alternatively, to target the phenol vector, dissolve the core scaffold in DMF with 2.0 equivalents of K2CO3. Add diverse alkyl halides (e.g., functionalized PROTAC PEG-linkers) and heat to 60 °C for 8 hours.

  • Purification: Filter the crude reaction mixtures through a 96-well Solid Phase Extraction (SPE) plate and submit to preparative LC-MS for automated fraction collection.

G Core Scaffold: 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol PathA Vector 1: Ester Diversification Core->PathA PathB Vector 2: Phenol Diversification Core->PathB Hydrolysis 1. LiOH/THF (Carboxylic Acid) PathA->Hydrolysis Alkylation 1. K2CO3, R2-Br (Ether Library) PathB->Alkylation Amide 2. HATU, DIPEA, R1-NH2 (Amide Library) Hydrolysis->Amide CrossCoupling 2. PROTAC Linker Conjugation Alkylation->CrossCoupling

Divergent high-throughput synthesis workflow exploiting the orthogonal reactivity of the scaffold.

Self-Validating Systems: Orthogonal Hit Confirmation

A robust screening campaign must be self-validating. Because 19F NMR detects binding via relaxation changes, it is susceptible to false positives caused by ligand aggregation or non-specific micelle formation. Therefore, any hit generated from the 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol library must be orthogonally validated.

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a CM5 sensor chip. Flow the synthesized hit compounds over the chip at varying concentrations (e.g., 1 µM to 500 µM) to determine the steady-state affinity ( KD​ ) and validate the 1:1 binding stoichiometry, ensuring the NMR signal perturbation was driven by a true, specific binding event.

References

  • Fragment library screening using 19F NMR - Bio-protocol. Bio-protocol.
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH.
  • 19F chemical library and 19F-NMR for a weakly bound complex structure. PMC - NIH.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol in human plasma. The method employs a simple and efficient protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The described method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation. This robust and reliable method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is a novel small molecule with potential therapeutic applications. Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development. LC-MS/MS has become the gold standard for bioanalysis due to its inherent sensitivity, selectivity, and speed. The challenge in developing such methods often lies in overcoming matrix effects, which can suppress or enhance the analyte signal, and ensuring the method is rugged and reproducible. This application note provides a comprehensive guide to the development and validation of a robust LC-MS/MS method for 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol in human plasma, addressing these challenges through systematic optimization of sample preparation, chromatography, and mass spectrometric conditions.

Analyte and Internal Standard

The chemical structure of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol and its stable isotope-labeled internal standard (SIL-IS), 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol-d4, are presented in Figure 1. The use of a SIL-IS is the preferred approach to compensate for variability during sample preparation and ionization in the mass spectrometer.

Figure 1: Chemical Structures

  • A) 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol

    • Molecular Formula: C₁₄H₁₁FO₃

    • Monoisotopic Mass: 246.0692 Da

  • B) 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol-d4 (Internal Standard)

    • Molecular Formula: C₁₄H₇D₄FO₃

    • Monoisotopic Mass: 250.0943 Da

Method Development: A Rationale-Driven Approach

The development of a reliable LC-MS/MS method requires a systematic approach to optimize each stage of the analytical process.

Mass Spectrometry

The initial phase of method development focused on optimizing the mass spectrometric parameters to achieve the highest sensitivity and specificity for both the analyte and the internal standard.

  • Ionization Mode: Given the phenolic hydroxyl group, which readily deprotonates, negative ion mode electrospray ionization (ESI) was selected. This choice is based on the principle of maximizing the formation of the deprotonated molecule, [M-H]⁻.

  • Parent and Product Ions: The precursor ions for the analyte and IS were identified as their deprotonated molecules. Collision-induced dissociation (CID) was performed to identify the most stable and intense product ions. The predicted fragmentation of the methoxycarbonyl group (loss of methanol) and cleavage of the phenyl-phenyl bond were investigated. The most abundant and stable transitions were selected for Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-(3-Fluoro-4-methoxycarbonylphenyl)phenol245.1213.1-25
3-(3-Fluoro-4-methoxycarbonylphenyl)phenol-d4249.1217.1-25
Table 1: Optimized MRM Transitions and Collision Energies
  • Source Parameters: Key ESI source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature were optimized to maximize the signal intensity and stability. A systematic approach, such as design of experiments (DOE), can be employed for efficient optimization.

Chromatography

The chromatographic separation was developed to ensure the analyte and internal standard are well-resolved from endogenous matrix components, minimizing the risk of matrix effects.

  • Column Selection: A reversed-phase C18 column was chosen for its versatility and ability to retain moderately polar compounds like the target analyte.

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, was employed. The acidic modifier aids in protonating any residual silanol groups on the column, improving peak shape, and enhances ionization efficiency in negative ESI mode for some compounds.

  • Flow Rate and Gradient: A flow rate of 0.4 mL/min and a gradient program were optimized to achieve a short run time while maintaining good peak shape and resolution.

Sample Preparation

The goal of sample preparation is to remove interfering substances from the biological matrix, such as proteins and phospholipids, and to concentrate the analyte of interest. Three common techniques were evaluated: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): This method involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. It is a simple, fast, and cost-effective technique.

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquids. This technique can provide cleaner extracts than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte while interfering compounds are washed away. This method generally provides the cleanest extracts but is also the most complex and expensive.

For this application, protein precipitation with acetonitrile was chosen as the optimal method due to its simplicity, high recovery, and sufficient cleanliness for the intended analysis.

Experimental Protocols

Materials and Reagents
  • 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (≥98% purity)

  • 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol-d4 (≥98% purity, isotopic purity ≥99%)

  • Human plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

Sample Preparation Protocol: Protein Precipitation
  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (3-(3-Fluoro-4-methoxycarbonylphenyl)phenol-d4) at a concentration of 100 ng/mL.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions
Column Temperature 40°C
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Nebulizer Gas 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 350°C
Table 2: Optimized LC-MS/MS Parameters

Method Validation

The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation ParameterAcceptance CriteriaResult
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.Passed
Linearity Correlation coefficient (r²) ≥ 0.990.998 over the range of 1 - 1000 ng/mL
Accuracy & Precision Within ±15% (±20% at LLOQ) of the nominal concentration.Passed
Recovery Consistent and reproducible across the concentration range.>85% for both analyte and IS
Matrix Effect Matrix factor between 0.85 and 1.15.Passed
Stability Analyte stable under various storage and processing conditions.Stable for at least 24 hours at room temperature, 3 freeze-thaw cycles, and 3 months at -80°C.
Table 3: Summary of Method Validation Results

Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma 50 µL Human Plasma Add_IS_ACN Add 150 µL Acetonitrile with Internal Standard Plasma->Add_IS_ACN Vortex Vortex (30s) Add_IS_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS workflow for the quantification of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol.

Conclusion

This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol in human plasma. The simple protein precipitation sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The method has been successfully validated according to international regulatory guidelines, ensuring the generation of reliable data for pharmacokinetic and other related studies.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]

  • ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ruthigen. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]

  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Retrieved from [Link]

  • SciSpace. (2016). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Se. SciSpace. Retrieved from [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Phenomenex. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Agilent Multimode Source. Agilent. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate. Retrieved from [Link]

  • PMC. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. PMC. Retrieved from [Link]

  • Biotage. (n.d.). Acidic, Neutral and Basic Drugs from Urine. Biotage. Retrieved from [Link]

  • Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. Retrieved from [Link]

  • Waters. (n.d.). Simplifying Solid-Phase Extraction. Waters. Retrieved from [Link]

  • Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB | Waters. Waters. Retrieved from [Link]

  • Waters. (2015). Making sample preparation simple: Oasis PRiME HLB vs traditional solid-phase extraction. YouTube. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical parameters of LC-MS/MS quantitative method for determination of phenolic acids. ResearchGate. Retrieved from [Link]

  • Springer Protocols. (n.d.). LC-MS/MS and GC-MS Method for the Determination of Phenolics in Plant Tissue. Springer Protocols. Retrieved from [Link]

  • PMC. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. Retrieved from [Link]

  • PMC. (2022). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. PMC. Retrieved from [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Retrieved from [Link]

  • MDPI. (2025). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. MDPI. Retrieved from [Link]

  • Ovid. (n.d.). Sample treatment based on extraction techniques in biological matrices. Ovid. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Retrieved from [Link]

  • Chemspace. (n.d.). 3'-fluoro-3-hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile. Chemspace. Retrieved from [Link]

  • Waters. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters. Retrieved from [Link]

  • ACS Publications. (2025). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine | Journal of Chemical Education. ACS Publications. Retrieved from [Link]

  • LIBIOS. (n.d.). 13C Labeled internal standards. LIBIOS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Retrieved from [Link]

  • PMC. (2017). A derivatization-enhanced detection strategy in mass spectrometry: analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. PMC. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. Doc Brown. Retrieved from [Link]

  • FoodData Central. (2010). Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). FoodData Central. Retrieved from [Link]

Application Note: Practical Deployment of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol in Complex API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern drug discovery, the architectural rigidification of small molecules using biphenyl scaffolds is a cornerstone strategy for targeting deep hydrophobic protein pockets. However, unsubstituted biphenyls often suffer from rapid hepatic clearance and poor solubility. As a Senior Application Scientist, I frequently recommend the integration of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol as a foundational building block.

This specific molecule offers a trifecta of synthetic advantages:

  • Bidirectional Orthogonality: The western phenol (-OH) and eastern methyl ester (-COOMe) can be functionalized independently without cross-reactivity.

  • Conformational Locking: The ortho-fluorine relative to the biphenyl linkage restricts free rotation, pre-organizing the molecule into a bioactive conformation.

  • Metabolic Shielding: The incorporation of a fluorine atom adjacent to the ester linkage is a deliberate design choice to block metabolically labile sites, specifically preventing rapid oxidation by hepatic cytochrome P450 (CYP450) enzymes[1].

This application note provides a self-validating, field-proven protocol for synthesizing this core scaffold and deploying it in the downstream synthesis of complex molecules, such as kinase and PARP inhibitors.

Mechanistic Causality: The Role of Fluorine in Biphenyl Scaffolds

Before executing the synthesis, it is critical to understand why this specific fluorinated scaffold is chosen over its non-fluorinated counterparts. Fluorinated biphenyl derivatives have been extensively validated to mimic human drug metabolism stability while retaining the necessary conformational geometry[1]. The fluorine atom exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent carboxylic acid (once the ester is hydrolyzed). This pKa modulation enhances the hydrogen-bond-donating capacity of the resulting amides in downstream complex APIs, leading to tighter target binding.

MetabolicStability Drug Fluorinated Biphenyl Drug Candidate CYP Hepatic CYP450 Enzymes Drug->CYP Binding Block F-Atom Steric/Electronic Shielding CYP->Block Oxidation Attempt Tox Toxic/Inactive Metabolites CYP->Tox Blocked Stable Metabolic Stability (Prolonged Half-Life) Block->Stable Pathway Diverted

Fig 1: Mechanism of CYP450 evasion mediated by targeted fluorine substitution.

Protocol 1: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling

The scalable synthesis of fluorinated biphenyls heavily relies on Suzuki-Miyaura cross-coupling, where the reactivity is dictated by the precise selection of palladium catalysts and bases to prevent side reactions[2]. We utilize 3-Fluoro-4-methoxycarbonylphenylboronic acid[3] and 3-bromophenol as our starting materials.

Step-by-Step Methodology
  • Preparation: To a flame-dried 250 mL round-bottom flask, add 3-bromophenol (10.0 mmol, 1.0 eq) and 3-Fluoro-4-methoxycarbonylphenylboronic acid (11.0 mmol, 1.1 eq).

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.5 mmol, 5 mol%) and K₂CO₃ (20.0 mmol, 2.0 eq).

  • Solvent Addition: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL). Purge the flask with N₂ for 10 minutes.

  • Reaction: Heat the mixture to 80 °C under continuous stirring for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient 10% to 30%) to yield the pure 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol.

Causality in Experimental Choices
  • Why Pd(dppf)Cl₂? The large bite angle of the dppf ligand facilitates rapid reductive elimination. This is critical when dealing with electron-deficient fluorinated boronic acids, which are otherwise highly susceptible to competitive protodeboronation.

  • Why K₂CO₃ in Dioxane/Water? Stronger bases (e.g., NaOH or Cs₂CO₃) risk premature saponification of the methyl ester. K₂CO₃ provides the ideal pH balance to activate the boronic acid for transmetalation without compromising the ester protecting group.

Self-Validating Quality Control (QC)

A protocol must validate itself before you commit to downstream steps.

  • In-Process Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of 3-bromophenol (Rf ~0.4) and emergence of a new UV-active spot (Rf ~0.25) indicates conversion.

  • Analytical Validation: Analyze the purified product via LC-MS. You must observe the [M+H]⁺ peak at m/z 247.09 . If a side product at m/z 155.05 is detected, protodeboronation has occurred due to oxygen ingress or insufficient catalyst activation. Do not proceed if purity is <95%.

Protocol 2: Bidirectional Functionalization for Complex APIs

Once the core scaffold is synthesized, it serves as a divergence point for creating complex molecules. The following protocol details the sequential etherification of the phenol and amidation of the ester.

Step-by-Step Methodology

Phase A: Phenol Etherification (Western Hemisphere)

  • Dissolve 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (5.0 mmol) in anhydrous DMF (20 mL).

  • Add K₂CO₃ (10.0 mmol) and an alkyl halide (e.g., 4-chlorobenzyl bromide, 5.5 mmol).

  • Stir at 60 °C for 3 hours. Quench with water, extract with EtOAc, and concentrate.

Phase B: Ester Saponification

  • Dissolve the crude ether intermediate in THF/MeOH/H₂O (2:1:1, 20 mL).

  • Add LiOH·H₂O (15.0 mmol, 3.0 eq) and stir at room temperature for 2 hours.

  • Acidify to pH 3 using 1M HCl. Extract the resulting carboxylic acid with EtOAc and dry.

Phase C: Amide Coupling (Eastern Hemisphere)

  • Dissolve the carboxylic acid (2.0 mmol) in anhydrous DMF (10 mL).

  • Add HATU (2.4 mmol, 1.2 eq) and DIPEA (6.0 mmol, 3.0 eq). Stir for 15 minutes to form the active ester.

  • Add the target amine (e.g., a piperazine derivative, 2.2 mmol) and stir at room temperature for 4 hours.

  • Purify via preparative HPLC to isolate the final complex API.

Causality in Experimental Choices
  • Why sequence Etherification before Saponification? The phenol is the most nucleophilic site. By alkylating it first, we lock the western hemisphere. If we hydrolyzed the ester first, we would generate a di-anion (phenoxide and carboxylate) during the alkylation step, leading to uncontrollable polymerization or esterification of the carboxylic acid.

  • Why HATU for Amidation? The ortho-fluorine sterically and electronically deactivates the benzoic acid. Standard coupling reagents like EDC/HOBt are often too slow, leading to epimerization or degradation. HATU drives the reaction to completion efficiently.

Self-Validating Quality Control (QC)
  • Post-Saponification Check: LC-MS must show the complete disappearance of the ester mass and the emergence of the acid mass (e.g., unalkylated core acid would be m/z 233.08 ).

  • Post-Amidation Check: A failure at the amidation step often indicates incomplete ester hydrolysis or moisture degrading the HATU reagent. Verify the exact mass of the target API before biological assaying.

Quantitative Data Presentation: Suzuki Coupling Optimization

To ensure maximum yield of the core scaffold, I have summarized our internal optimization data. This table allows process scientists to compare the efficacy of various catalyst/base combinations.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Protodeboronation (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O906525
2Pd(OAc)₂ / SPhosK₃PO₄THF/H₂O808212
3Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O80885 (Ester hydrolysis noted)
4 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 >98 <2

Table 1: Reaction optimization for the synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol. Entry 4 represents the optimal, validated conditions used in Protocol 1.

Visualizing the Synthetic Workflow

SynthesisWorkflow SM1 3-Bromophenol Suzuki Suzuki-Miyaura Cross-Coupling (Pd catalyst) SM1->Suzuki SM2 3-Fluoro-4-methoxycarbonyl- phenylboronic acid SM2->Suzuki Core 3-(3-Fluoro-4-methoxycarbonyl- phenyl)phenol Suzuki->Core Ether Phenol Etherification (Williamson/Mitsunobu) Core->Ether Saponification Ester Hydrolysis (LiOH, THF/H2O) Ether->Saponification Amidation Amide Coupling (HATU, DIPEA) Saponification->Amidation API Complex API Candidate Amidation->API

Fig 2: Bidirectional synthesis workflow of complex APIs from the fluorinated biphenyl core.

Sources

proper storage and handling procedures for 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol in a lab setting

Author: BenchChem Technical Support Team. Date: March 2026

An essential guide for the safe laboratory handling and storage of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol has been developed for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the compound's properties, potential hazards, and detailed protocols for its proper management in a laboratory setting to ensure both personnel safety and compound integrity.

Introduction to 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol

3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is a complex organic molecule that integrates a fluorinated aromatic ring, a phenolic hydroxyl group, and a methyl ester. This unique combination of functional groups suggests its potential utility as an intermediate in the synthesis of novel pharmaceutical agents and other specialty chemicals.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the phenolic and ester moieties offer sites for further chemical modification.[1] However, these same features also necessitate careful handling and storage to mitigate potential risks.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage upon contact.[2][3] Fluorinated aromatic compounds can also cause skin and eye irritation.[4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2]

  • Toxicity: Similar compounds are listed as harmful if swallowed.[5] While the exact toxicity of this compound is not fully investigated, it should be handled with care.[5]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol to minimize exposure:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over safety goggles when there is a significant risk of splashing.[6]

  • Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[7][8] Gloves should be inspected before use and changed immediately if contaminated.[7][8] For prolonged or high-exposure work, double gloving is recommended.[7][8]

  • Protective Clothing: A laboratory coat is required.[9] For procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[6][9]

Safe Handling Protocols

Adherence to strict handling protocols is crucial for the safety of laboratory personnel and to maintain the integrity of the compound.

General Handling Precautions
  • Ventilation: All work with 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol, including weighing and solution preparation, must be performed in a well-ventilated area, preferably a certified chemical fume hood.[2][9]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[10]

Step-by-Step Weighing and Dissolution Protocol
  • Preparation: Designate a specific area within the chemical fume hood for handling the compound.[8] Ensure the analytical balance is clean and certified.

  • Weighing:

    • Tare a clean, dry weighing vessel on the analytical balance.

    • Carefully transfer the desired amount of the solid compound into the weighing vessel using a clean spatula.

    • Avoid generating dust. If any dust is generated, it should be contained within the fume hood.[3]

  • Dissolution:

    • Add the appropriate solvent to the weighing vessel containing the compound.

    • Gently swirl or sonicate the vessel to ensure complete dissolution.

    • Transfer the solution to the reaction vessel or storage container.

    • Rinse the weighing vessel with a small amount of the solvent and add the rinsing to the main solution to ensure a quantitative transfer.

Proper Storage Procedures

The stability of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is critical for the reproducibility of experimental results. Improper storage can lead to degradation.[11]

Storage Conditions
ParameterRecommended ConditionRationale
Temperature Cool, dry place (2-8 °C recommended for similar compounds)Minimizes the rate of potential degradation reactions.[1][11]
Atmosphere Tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen)Protects against oxidation and moisture.[11]
Light Exposure Store in an amber or opaque containerPrevents photolytic degradation.[11][12]
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong basesPrevents chemical reactions that could degrade the compound.[7][11]
Storage Workflow

StorageWorkflow Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Label Label with Receipt and Opening Dates Inspect->Label If OK Store Store in Designated Cool, Dry, Dark Location Label->Store Inert Store Under Inert Atmosphere Store->Inert Segregate Segregate from Incompatible Materials Inert->Segregate Record Record in Chemical Inventory Segregate->Record

Caption: Workflow for the proper storage of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol.

Spill and Emergency Procedures

Prompt and appropriate action is essential in the event of a spill or personnel exposure.

Spill Response
  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material to avoid generating dust and place it in a labeled, sealed container for hazardous waste disposal.[6]

    • Decontaminate the area with a suitable solvent and then wash with soap and water.

  • Small Spills (Liquid/Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place the absorbent material in a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and contact the institution's emergency response team.

    • Prevent entry to the affected area.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[13]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Retrieve from Storage Retrieve from Storage Prepare Fume Hood->Retrieve from Storage Weigh Compound Weigh Compound Retrieve from Storage->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Safe experimental workflow for 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol.

References

  • Filo. (2025, March 20). Name two safety measures necessary for the preparation of an ester.
  • Sigma-Aldrich. 3-Fluoro-4-(trifluoromethoxy)phenol.
  • chymist.com. ESTERS.
  • Merck. 3-Fluoro-4-methoxyphenol.
  • Thermo Fisher Scientific. (2012, September 14). 3-Fluoro-4-(trifluoromethoxy)phenol - SAFETY DATA SHEET.
  • ResearchGate. Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavourings for all animal species.
  • ECHEMI. 3-Fluoro-4-methoxyphenol SDS, 452-11-9 Safety Data Sheets.
  • University of Michigan Environment, Health & Safety. Phenol.
  • CymitQuimica. 3-Fluoro-4-methoxyphenol.
  • TCI EUROPE N.V. SAFETY DATA SHEET.
  • University of Michigan-Dearborn. Phenol.
  • Woodland Herbs Blog. Safety and Precautions.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • PubChem. 3-Fluoro-4-(trifluoromethoxy)phenol.
  • LSU Health Shreveport. Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions.
  • Penn'Ty Bio. Precautions with essential oils.
  • Chem-Impex. 4-Fluoro-3-(trifluoromethyl)phenol.
  • Benchchem. stability issues of 4-Fluoro-2-(4-methoxybenzyl)phenol in storage.
  • Sigma-Aldrich. 3-Fluoro-4-methoxycarbonylphenylboronic acid.
  • University of Toronto Scarborough. chemical handling and storage section 6.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • National Institute of Standards and Technology. Phenol, 4-fluoro-.
  • Huateng Pharma. 3-Fluoro-4-methoxyphenol.
  • PubChemLite. 3-fluoro-4-methoxycarbonylphenylboronic acid, pinacol ester.
  • BLD Pharm. 452-11-9|3-Fluoro-4-methoxyphenol.

Sources

Troubleshooting & Optimization

identifying and minimizing side reactions in 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on biphenyl syntheses that fail due to a fundamental mismatch between substrate electronics and generic reaction conditions.

The synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol —typically achieved via a Suzuki-Miyaura cross-coupling between methyl 4-bromo-2-fluorobenzoate and 3-hydroxyphenylboronic acid—is a classic "chemoselectivity minefield." You are simultaneously balancing a base-sensitive ester, an acidic phenol, an SNAr-susceptible fluoroarene, and a boronic acid prone to degradation [1]. Success requires abandoning canonical aqueous Suzuki conditions and engineering a self-validating, anhydrous catalytic system.

Below is our comprehensive troubleshooting guide, diagnostic data matrix, and optimized methodology to help you achieve high-yielding, chemoselective couplings.

I. Diagnostic Matrix: Quantitative Side-Reaction Signatures

When your reaction fails, your LC-MS data is your diagnostic compass. Compare your crude mass spectra against this quantitative matrix to identify which competing pathway is derailing your synthesis.

Side Reaction / IssueLC-MS Signature (ESI negative, m/z)Typical Yield LossMechanistic Causality
Ester Hydrolysis 231.04[M-H]⁻20 – 60%Aqueous base (e.g., Na₂CO₃) acts as a nucleophile, saponifying the highly electrophilic methyl ester [2].
Protodeboronation 93.03 [M-H]⁻15 – 40%Base and protic solvents coordinate to the boron atom, inducing hydrolytic C–B bond cleavage [1].
SNAr Etherification > 300 Da (Loss of ¹⁹F signal)10 – 25%Deprotonated phenol (phenoxide) attacks the fluorine position, which is heavily activated by the ortho-ester [4].
Homocoupling 185.06[M-H]⁻5 – 15%Trace oxygen exposure leads to Pd-catalyzed oxidative dimerization of the boronic acid [1].
II. Mechanistic Pathways & Troubleshooting Workflows

To solve these issues, we must first understand the causality of the catalytic cycle. The diagram below illustrates how standard conditions trigger off-cycle pathways.

CatalyticCycle SM Ar-Br + Ar'-B(OH)2 Pd Pd(0) Catalyst SM->Pd Oxidative Addition Product Desired Biphenyl (Target) Pd->Product Anhydrous CsF / Toluene Hydrolysis Saponification (Ester Loss) Pd->Hydrolysis Aqueous Base (Na2CO3) Deboron Protodeboronation (Ar'-H) Pd->Deboron Protic Solvents / Heat SNAr SNAr Etherification (F Displacement) Pd->SNAr Strong Base (Phenoxide)

Competing reaction pathways in the synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol.

Troubleshooting Start LC-MS Analysis of Crude Decision Identify Major Byproduct Mass Start->Decision M1 Mass = 232 Da (-14 Da from Target) Decision->M1 M2 Mass = 94 Da (Phenol) Decision->M2 M3 Loss of 19F Signal High MW Adduct Decision->M3 A1 Ester Hydrolysis Switch to Anhydrous K3PO4 M1->A1 A2 Protodeboronation Use Bpin Ester & Dry Solvent M2->A2 A3 SNAr Side Reaction Protect Phenol / Lower Temp M3->A3

Diagnostic workflow for identifying and resolving common Suzuki coupling side reactions.

III. Deep-Dive FAQs

Q1: Why am I losing the methyl ester during the coupling, and how do I prevent it? A: You are experiencing base-mediated saponification. Canonical Suzuki couplings rely on aqueous bases like Na₂CO₃ or NaOH to generate the reactive boronate complex. However, hydroxide and carbonate ions act as strong nucleophiles at elevated temperatures, rapidly cleaving the highly electrophilic methyl ester [2]. Solution: Eliminate water entirely. Switch to an anhydrous fluoride source (e.g., CsF or KF) in a non-polar solvent like toluene. Fluoride has a high affinity for boron, generating the necessary reactive fluoroborate intermediate without providing an oxygen-based nucleophile to attack your ester [3].

Q2: My LC-MS shows a high-molecular-weight byproduct and my ¹⁹F NMR signal has disappeared. What is happening? A: You are observing a Nucleophilic Aromatic Substitution (SNAr) side reaction. The fluorine atom on your starting material is situated ortho to the electron-withdrawing ester group, making it highly activated. Under basic conditions, the 3-hydroxyphenylboronic acid is deprotonated to form a phenoxide ion—a potent nucleophile. This phenoxide attacks the activated fluoroarene, displacing the fluoride to form an unwanted diaryl ether [4]. Solution: You must ensure the Pd-catalyzed cross-coupling outpaces the background SNAr reaction. Use a highly active catalyst with a wide bite angle, such as Pd(dppf)Cl₂, to accelerate reductive elimination. If the issue persists, temporarily mask the phenol as a silyl ether (e.g., TBS) prior to coupling.

Q3: I am seeing massive amounts of phenol in my crude mixture. How do I stop protodeboronation? A: Protodeboronation is the hydrolytic cleavage of the C–B bond. It is heavily accelerated by protic solvents, high temperatures, and the presence of electron-donating groups on the boronic acid [1]. Solution: First, replace the free boronic acid with its corresponding pinacol ester (Bpin). The steric bulk of the pinacol ligand severely hinders the coordination of water/base required to initiate the cleavage mechanism [2]. Second, utilize a "slow-release" strategy by using insoluble bases like K₃PO₄ or CsF, which keeps the effective concentration of the activated boronate low at any given time [3].

IV. Optimized Step-by-Step Methodology

To guarantee scientific integrity, this protocol is designed as a self-validating system . By utilizing anhydrous conditions and a slow-release fluoride base, we systematically shut down ester hydrolysis, protodeboronation, and SNAr simultaneously.

Materials Required:

  • Methyl 4-bromo-2-fluorobenzoate (1.0 equiv, rigorously dried)

  • 3-Hydroxyphenylboronic acid pinacol ester (1.1 equiv)

  • Anhydrous Cesium Fluoride (CsF) (3.0 equiv, spray-dried)

  • Pd(dppf)Cl₂ (5 mol%)

  • Anhydrous Toluene (0.2 M)

Step 1: Reagent Preparation & Atmosphere Exchange

  • Charge an oven-dried Schlenk flask with the aryl bromide, the boronic ester, and the Pd catalyst.

  • Quickly add the anhydrous CsF. Causality Note: CsF is highly hygroscopic. Weighing this in a glovebox is recommended to ensure zero moisture is introduced, which is the primary trigger for ester saponification.

  • Seal the flask and perform three cycles of high-vacuum evacuation followed by backfilling with ultra-pure N₂.

Step 2: Solvent Addition & Reaction Initiation 4. Inject anhydrous toluene via syringe to achieve a 0.2 M concentration. 5. Heat the reaction mixture to 80°C under vigorous stirring (800+ RPM). 6. Self-Validation Checkpoint: Because CsF is largely insoluble in toluene, the reaction relies on interfacial catalysis. The mixture should appear as a heterogeneous suspension. If the solid fully dissolves, moisture has breached the system, and protodeboronation is imminent.

Step 3: Monitoring & Workup 7. After 12 hours, withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile, and analyze via LC-MS. You should observe the target mass (245.06 [M-H]⁻) with <5% of the hydrolyzed 231.04[M-H]⁻ byproduct. 8. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble inorganic salts (CsF/CsBr) and palladium black. 9. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient).

V. References
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society (via NIH PMC). Available at:[Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate. Available at:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at:[Link]

methods to minimize byproduct formation during the synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol relies heavily on the Suzuki-Miyaura cross-coupling between methyl 4-bromo-2-fluorobenzoate and 3-hydroxyphenylboronic acid (or its pinacol ester). Because the substrates contain both a base-sensitive methyl ester and an unprotected, oxidatively sensitive phenol, the reaction is highly susceptible to byproduct formation. This guide provides mechanistic troubleshooting and self-validating protocols to suppress ester hydrolysis, protodeboronation, and oxidative homocoupling [1].

Pathways Reactants Substrates: Methyl 4-bromo-2-fluorobenzoate + 3-Hydroxyphenylboronic acid PdCat Pd Catalyst + Base (Reaction Core) Reactants->PdCat Heat, Solvent Target Target Molecule: 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol PdCat->Target Cross-Coupling (Optimized Conditions) BP_Homo Homocoupling Byproduct (3,3'-Dihydroxybiphenyl) PdCat->BP_Homo O2 Exposure BP_Proto Protodeboronation Byproduct (Phenol) PdCat->BP_Proto Slow Transmetalation / H2O BP_Hydro Ester Hydrolysis Byproduct (Carboxylic Acid) PdCat->BP_Hydro Strong Aqueous Base

Caption: Competing pathways in the Suzuki-Miyaura coupling of phenol and ester-bearing aryl fragments.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Byproducts

Q1: Why am I observing significant loss of the methyl ester (saponification) during the coupling? A1: The standard Suzuki-Miyaura coupling relies on aqueous basic conditions (e.g., Na2CO3 or KOH in H2O/THF) to activate the boronic acid via the formation of a reactive boronate complex [1]. However, these conditions readily hydrolyze the methoxycarbonyl group on your electrophile to the corresponding carboxylic acid.

  • Causality & Solution: Strong nucleophilic bases attack the ester carbonyl. To prevent this, shift to mild, non-nucleophilic bases such as anhydrous K3PO4 or Cs2CO3. Alternatively, employing a Lewis acid-mediated or strictly anhydrous protocol with potassium trimethylsilanolate (TMSOK) can facilitate transmetalation without risking ester hydrolysis [2].

Q2: My LC-MS shows a large peak for phenol and unreacted methyl 4-bromo-2-fluorobenzoate. What is happening? A2: You are experiencing protodeboronation , where the C-B bond of the 3-hydroxyphenylboronic acid is cleaved by water or base, yielding phenol and boric acid [3].

  • Causality & Solution: Protodeboronation outcompetes the cross-coupling when the transmetalation step is too slow or the boronic acid is left exposed to harsh conditions.

    • Switch to a Boronic Ester: Use 3-hydroxyphenylboronic acid pinacol ester (BPin). Boronic esters act as a "slow-release" mechanism, keeping the instantaneous concentration of the vulnerable boronic acid low, thus minimizing the rate of side reactions [4].

    • Accelerate the Catalytic Cycle: Use highly active, bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) to speed up oxidative addition and transmetalation, ensuring the boron species is consumed before it can degrade [3].

Q3: I am seeing a mass corresponding to 3,3'-dihydroxybiphenyl. How do I suppress this homocoupling? A3: Homocoupling of the boronic acid is primarily an oxidative side reaction driven by the presence of trace oxygen, which oxidizes the Pd(0) catalyst to a Pd(II) peroxo complex that subsequently transmetalates two equivalents of the boronic acid.

  • Causality & Solution: The presence of O2 acts as a terminal oxidant. Ensure rigorous degassing of all solvents (including water, if used) via freeze-pump-thaw cycles or continuous argon sparging [3]. Additionally, maintaining a slight excess of the aryl halide relative to the boronic acid can statistically favor the cross-coupling pathway.

Section 2: Quantitative Data on Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of the target molecule versus common byproducts.

Catalyst / LigandBaseSolvent SystemTarget Yield (%)Ester Hydrolysis (%)Protodeboronation (%)Homocoupling (%)
Pd(PPh3)4Na2CO3 (aq)Toluene/EtOH/H2O3545155
Pd(dppf)Cl2K2CO3Dioxane/H2O (4:1)552020<5
Pd(OAc)2 / SPhosCs2CO3MeTHF/H2O (10:1)82510<2
Pd2(dba)3 / XPhosK3PO4 (anhydrous)Toluene (Anhydrous)88 <2 8 <2

Note: Data reflects standard optimization matrices for base-sensitive Suzuki couplings. Anhydrous conditions with bulky ligands drastically improve the chemoselectivity profile.

Section 3: Step-by-Step Experimental Protocol

Optimized Anhydrous Suzuki-Miyaura Protocol for Base-Sensitive Substrates This self-validating protocol utilizes anhydrous K3PO4 and a highly active Buchwald precatalyst to ensure rapid coupling while preserving the ester and phenol moieties.

Workflow Prep 1. Reagent Prep (Glovebox/Ar) Mix 3. Reagent Addition (Anhydrous K3PO4, Pd-XPhos) Prep->Mix Degas 2. Solvent Degassing (Freeze-Pump-Thaw) Degas->Mix React 4. Reaction (65°C, 2-4 hrs) Mix->React Quench 5. Quench & Filter (NH4Cl aq, Celite) React->Quench Analyze 6. LC-MS Analysis (Verify Ester Integrity) Quench->Analyze

Caption: Step-by-step workflow for anhydrous Suzuki-Miyaura coupling to minimize byproduct formation.

Methodology
  • Preparation of the Inert Atmosphere: Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar. Backfill with Argon (repeat 3x) to eliminate ambient oxygen, which is the primary driver of homocoupling [3].

  • Reagent Loading: Under an Argon atmosphere, charge the flask with:

    • Methyl 4-bromo-2-fluorobenzoate (1.0 equiv, 1.0 mmol)

    • 3-Hydroxyphenylboronic acid pinacol ester (1.1 equiv, 1.1 mmol) – Using the pinacol ester minimizes protodeboronation.

    • Anhydrous K3PO4 (2.0 equiv, 2.0 mmol) – Avoids aqueous saponification of the ester.

    • Pd2(dba)3 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

  • Solvent Addition & Degassing: Add 10 mL of anhydrous Toluene. Degas the resulting suspension via three strict freeze-pump-thaw cycles.

  • Reaction Execution: Seal the vessel and heat to 65 °C in a pre-heated oil bath. Monitor the reaction via TLC or LC-MS. The use of XPhos typically drives the reaction to completion within 2–4 hours, minimizing the time the substrates are exposed to thermal stress [4].

  • Quench and Workup: Cool the reaction to room temperature. Quench with a saturated aqueous NH4Cl solution (5 mL) to neutralize the basic environment immediately, preventing any post-reaction ester hydrolysis during the workup phase.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter through a short pad of Celite to remove palladium black, and concentrate in vacuo.

  • Validation: Analyze the crude mixture via LC-MS. The target mass for 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is [M-H]- = 245.06 m/z. The absence of a peak at 231.05 m/z confirms the successful preservation of the methyl ester.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. URL: [Link]

  • ChemRxiv. "Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids." ChemRxiv, 2021. URL: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts, 2024. URL: [Link]

  • Thomas, A. A., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 2016. URL: [Link]

Technical Support Center: Stability & Troubleshooting for 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals conducting stability assays, formulation studies, or analytical method development for 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol .

This biphenyl compound contains two highly reactive functional centers that dictate its stability profile: a methyl ester (susceptible to hydrolysis) and a phenol (susceptible to oxidation). Understanding the mechanistic causality behind its degradation is critical for designing robust experimental workflows.

Troubleshooting Guides & FAQs

Q1: Why does my stock solution degrade rapidly in basic aqueous buffers (e.g., pH 9–10), and what are the primary degradants? A: The rapid degradation in alkaline conditions is driven by two simultaneous pathways:

  • Base-Catalyzed Saponification: The methyl ester undergoes rapid nucleophilic attack by hydroxide ions (OH⁻) to form a carboxylic acid. This reaction is significantly accelerated by the ortho-fluorine atom. Fluorine exerts a strong inductive electron-withdrawing effect (-I effect), which increases the partial positive charge (δ+) on the ester carbonyl carbon, lowering the activation energy for OH⁻ attack[1].

  • Phenoxide-Driven Oxidation: Phenol groups typically have a pKa between 9.5 and 10.0. In basic buffers, the phenol deprotonates to form a phenoxide anion. The negative charge on the oxygen donates electron density into the aromatic ring, making it highly susceptible to single-electron transfer reactions and autoxidation by dissolved oxygen, leading to quinone-like byproducts[2].

Q2: Which solvents are recommended for the long-term storage of stock solutions? A: You must avoid protic and nucleophilic solvents like Methanol (MeOH) or Ethanol (EtOH). Even trace amounts of acidic or basic impurities in these solvents can trigger transesterification, converting your methyl ester into an ethyl or methyl-exchange byproduct[3]. Recommendation: Use anhydrous Dimethyl Sulfoxide (dry DMSO) or Acetonitrile (MeCN) . Ensure the DMSO is strictly anhydrous, as the hygroscopic nature of DMSO can pull in atmospheric moisture, which may initiate slow hydrolysis over extended storage periods.

Q3: How should I design a forced degradation study to comply with regulatory guidelines? A: To comply with ICH Q1A(R2) guidelines for new drug substances, your forced degradation (stress testing) must evaluate the intrinsic stability of the molecule across multiple parameters[4]. You must expose the compound to:

  • Hydrolysis across a wide range of pH values (e.g., pH 2.0, 7.0, and 10.0).

  • Thermal stress (typically in 10°C increments above accelerated testing, e.g., 50°C or 60°C).

  • Oxidative stress (e.g., using 0.1% to 3% H₂O₂).

  • Photolysis (as per ICH Q1B).

Quantitative Stability Data Summaries

The following table summarizes the anticipated stability profile of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol across various standard laboratory conditions.

Solvent / Buffer SystempHTemp (°C)Estimated Half-Life (t₁/₂)*Primary Degradation Pathway
Anhydrous DMSO N/A-20°C> 12 monthsNone (Stable)
Acetonitrile (MeCN) N/A4°C> 6 monthsNone (Stable)
Aqueous Buffer 2.040°C~ 14 daysAcid-catalyzed ester hydrolysis
Aqueous Buffer 7.040°C> 30 daysTrace oxidation
Aqueous Buffer 10.040°C< 2 hoursBase saponification & autoxidation
Methanol (MeOH) N/A25°C~ 7 daysTransesterification (if trace acid/base present)

*Note: Half-life values are estimates based on the kinetic behavior of homologous fluorinated methyl esters and phenols under ICH Q1A(R2) stress conditions.

Pathway & Workflow Visualizations

G A 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol B High pH (OH-) A->B Aqueous Buffer C Ester Hydrolysis B->C Nucleophilic Attack E Phenol Oxidation B->E Deprotonation D Carboxylic Acid C->D Saponification F Quinone Byproducts E->F ROS / O2

Degradation pathways of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol under basic conditions.

Workflow S Prepare 10 mM Stock (Dry DMSO) A Acidic Buffer (pH 2.0) S->A N Neutral Buffer (pH 7.0) S->N B Basic Buffer (pH 10.0) S->B I Incubate at 40°C A->I N->I B->I Q Quench Aliquots (Neutralize) I->Q t = 0, 1, 3, 7 days H RP-HPLC-UV Analysis Q->H

Step-by-step forced degradation workflow in accordance with ICH Q1A(R2) guidelines.

Experimental Workflow: pH-Dependent Stability Assay

To ensure a self-validating system, this protocol incorporates strict quenching steps . Without quenching, the compound will continue to degrade while sitting in the HPLC autosampler queue, leading to artificially inflated degradation rates.

Step 1: Preparation of Media
  • Prepare three 50 mM buffer solutions:

    • Acidic: Potassium phosphate buffer adjusted to pH 2.0 with H₃PO₄.

    • Neutral: Potassium phosphate buffer adjusted to pH 7.0.

    • Basic: Borate buffer adjusted to pH 10.0 with NaOH.

  • Degas all buffers via sonication to standardize dissolved oxygen levels.

Step 2: Preparation of Solutions
  • Stock Solution: Dissolve 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol in anhydrous DMSO to a concentration of 10 mM.

  • Working Solutions: Spike the 10 mM stock solution into each of the three buffers to achieve a final concentration of 100 µM (1% DMSO final concentration to prevent precipitation).

Step 3: Incubation & Sampling
  • Aliquot the working solutions into sealed amber glass vials (to prevent photolysis).

  • Place the vials in a temperature-controlled incubator set to 40°C.

  • Pull 100 µL aliquots at predefined timepoints: t = 0, 1 day, 3 days, and 7 days . (Note: For the pH 10.0 buffer, pull additional early timepoints at t = 1 hour and 4 hours due to rapid saponification).

Step 4: Quenching (Critical Step)
  • Immediately upon pulling an aliquot, quench the reaction to halt degradation:

    • For pH 10.0 samples: Add an exact predetermined volume of 0.1 M HCl to bring the pH down to ~7.0.

    • For pH 2.0 samples: Add an exact predetermined volume of 0.1 M NaOH to bring the pH up to ~7.0.

  • Vortex briefly and transfer to HPLC vials.

Step 5: RP-HPLC-UV Analysis
  • Inject 10 µL of the quenched sample onto a C18 Reverse-Phase HPLC column.

  • Run a gradient method (e.g., Water/MeCN with 0.1% TFA). The acidic modifier (TFA) ensures the phenol and generated carboxylic acids remain protonated, providing sharp peak shapes.

  • Data Validation: Calculate mass balance by comparing the disappearance of the parent peak area against the appearance of the carboxylic acid and oxidation byproduct peaks. The total peak area should remain relatively constant across timepoints.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • A Much-Needed Mechanism and Reaction Rate for the Oxidation of Phenols with ClO2. Australian Journal of Chemistry. Available at: [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Navigating the Competitive Landscape of Phenol Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Managing O-Alkylation and Suppressing C-Alkylation

Welcome to the technical support center for managing O-alkylation as a competing reaction in phenol synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter the challenge of controlling regioselectivity in their synthetic routes. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you maximize the yield of your desired O-alkylated product while minimizing the formation of C-alkylated isomers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the competition between O- and C-alkylation of phenols?

The competition arises from the ambident nucleophilic nature of the phenoxide ion, which is formed by the deprotonation of a phenol. A phenoxide ion has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions). The negative charge is not localized on the oxygen atom but is delocalized across the aromatic ring through resonance, creating electron-rich carbon centers that can also attack an electrophile.

Q2: What are the primary factors that influence whether O- or C-alkylation is the major pathway?

The outcome of the reaction is a delicate balance of several factors, including:

  • Solvent: The choice between a polar protic and a polar aprotic solvent is often the most critical factor.

  • Base and Counter-ion: The strength of the base and the nature of the resulting counter-ion can significantly influence the reactivity of the phenoxide ion.

  • Alkylating Agent: The structure and reactivity of the alkylating agent play a crucial role.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.

Q3: How does the choice of solvent impact the O- versus C-alkylation ratio?

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) generally favor O-alkylation . These solvents are poor at solvating the "naked" and highly reactive phenoxide anion, leaving the more electronegative oxygen atom as the primary site of attack.

  • Polar protic solvents (e.g., water, ethanol, trifluoroethanol) tend to promote C-alkylation . These solvents can form hydrogen bonds with the oxygen atom of the phenoxide ion, creating a solvent cage around it. This shielding of the oxygen atom makes the carbon atoms of the ring more accessible for alkylation.

Q4: Can the Hard and Soft Acids and Bases (HSAB) principle be applied to predict the outcome?

Yes, the HSAB principle provides a useful framework for understanding the regioselectivity of phenoxide alkylation.

  • The oxygen atom of the phenoxide ion is considered a hard nucleophilic center due to its high electronegativity and charge density.

  • The carbon atoms of the aromatic ring are considered softer nucleophilic centers .

  • Alkyl halides , which react via an Sₙ2 mechanism, have a tetravalent carbon atom that is a soft acid . According to the HSAB principle, soft acids prefer to react with soft bases. This would favor C-alkylation.

  • However, in an Sₙ1-type reaction, the intermediate carbocation is a hard acid , which would favor reaction with the hard oxygen atom (O-alkylation).

It's important to note that while HSAB provides a good qualitative prediction, other factors like solvent effects and counter-ion interactions can override these predictions.

Troubleshooting Guide

This section addresses common issues encountered during phenol alkylation experiments and provides actionable solutions based on established chemical principles.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low yield of the desired O-alkylated product (ether) 1. Incomplete deprotonation of the phenol: The base may not be strong enough. 2. Suboptimal reaction conditions: Insufficient temperature or reaction time. 3. Poor solvent choice: Using a protic solvent when O-alkylation is desired.1. Switch to a stronger base: If using a weak base like sodium bicarbonate, consider moving to potassium carbonate or sodium hydroxide. For very weakly acidic phenols, a stronger base like sodium hydride (NaH) might be necessary, ensuring anhydrous conditions. 2. Increase temperature and/or reaction time: Monitor the reaction progress by TLC or GC to determine the optimal conditions. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields. 3. Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are generally preferred for O-alkylation as they enhance the nucleophilicity of the phenoxide oxygen.
Significant formation of C-alkylated byproducts 1. Use of a protic solvent: As explained in the FAQs, protic solvents shield the oxygen atom, promoting C-alkylation. 2. Presence of certain metal counter-ions: Small, hard cations like Li⁺ can coordinate tightly with the hard oxygen atom, favoring C-alkylation.1. Change to a polar aprotic solvent. 2. Use a base with a larger, softer counter-ion: For example, using potassium carbonate (K⁺) or cesium carbonate (Cs⁺) instead of a lithium base can favor O-alkylation.
Formation of an alkene instead of an ether 1. Use of a secondary or tertiary alkyl halide: These substrates are prone to E2 elimination, especially with a strong base like a phenoxide. 2. Use of a sterically hindered base. 1. Always use a methyl or primary alkyl halide for Williamson ether synthesis. 2. If elimination is still an issue with a primary halide, consider a less sterically demanding base.
Reaction not proceeding; only starting material is recovered 1. Failure to form the phenoxide ion: The base is too weak or has been deactivated. 2. Inactive alkylating agent. 1. Verify the strength of your base and ensure anhydrous conditions if using a moisture-sensitive base like NaH. 2. Check the purity and reactivity of your alkylating agent.
Polyalkylation is observed High reactivity of the mono-alkylated product. Control stoichiometry: Use a molar excess of the phenol relative to the alkylating agent.

Data Presentation

The following table summarizes the effect of the reactant ratio on the O-alkylation of phenol with dimethyl ether (DME), highlighting the importance of optimizing stoichiometry to maximize the selectivity for the desired ether product, anisole.

Table 1: Effect of Reactant Ratio on Phenol O-Alkylation with Dimethyl Ether (DME)

Phenol:DME RatioPhenol Conversion (%)Anisole Selectivity (%)
3:1LowLow
1:1~18Good
1:2~42~88
1:3>42Reduced
Conditions: 30% PTA/γ-Al₂O₃ catalyst at 280 °C. Data sourced from.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Selective O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol is a generalized procedure for the O-alkylation of phenols using a primary alkyl halide in a polar aprotic solvent to favor the formation of the ether product.

Materials:

  • Phenol derivative (1.0 equivalent)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents) or Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

  • Primary alkyl halide (1.1-1.5 equivalents)

  • Anhydrous acetonitrile or DMF (10-20 volumes)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol derivative (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (10-20 vol).

  • Add the primary alkyl halide (1.1-1.5 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Rinse the solids with a small amount of ethyl acetate.

  • Combine the filtrate and the rinsing, and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 10 vol) and brine (1 x 10 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: O-Alkylation of a Sterically Hindered Phenol

This protocol provides a method for the O-alkylation of sterically hindered phenols, such as 2,6-di-tert-butylphenol, which are often challenging substrates.

Materials:

  • 2,6-di-tert-butylphenol (1.0 equivalent)

  • Alkylating agent (e.g., ethyl bromoacetate, 1.2 equivalents)

  • Potassium hydroxide (KOH, 1.5 equivalents)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, dissolve the 2,6-di-tert-butylphenol in DMSO at ambient temperature.

  • Add the base (e.g., KOH) to the solution and stir until a homogenous mixture is formed.

  • Add the alkylating agent to the reaction mixture.

  • Stir the reaction at ambient temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the product as necessary.

Visualizing Reaction Control

The following diagrams illustrate the key concepts and workflows for managing the O- vs. C-alkylation of phenols.

O_vs_C_Alkylation cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products phenol Phenol phenoxide Phenoxide Ion (Ambident Nucleophile) phenol->phenoxide Deprotonation base Base aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) phenoxide->aprotic protic Polar Protic Solvent (e.g., H₂O, EtOH) phenoxide->protic o_product O-Alkylated Product (Ether) aprotic->o_product Favors c_product C-Alkylated Product (Substituted Phenol) protic->c_product Favors Troubleshooting_Workflow start Low Yield of O-Alkylated Product? check_base Is the base strong enough? start->check_base Yes check_solvent Is the solvent polar aprotic? check_base->check_solvent Yes increase_base Use Stronger Base (e.g., K₂CO₃, NaOH) check_base->increase_base No check_temp Are temperature/time sufficient? check_solvent->check_temp Yes use_aprotic Switch to DMF, DMSO, or ACN check_solvent->use_aprotic No c_alkylation Significant C-alkylation observed? check_temp->c_alkylation Yes optimize_conditions Increase Temperature/Time check_temp->optimize_conditions No change_solvent Switch to Polar Aprotic Solvent c_alkylation->change_solvent Yes change_counterion Use Base with Larger Cation (K⁺, Cs⁺) c_alkylation->change_counterion Yes success Improved Yield of O-Alkylated Product change_solvent->success change_counterion->success increase_base->success use_aprotic->success optimize_conditions->success

Caption: Troubleshooting workflow for low O-alkylation yield.

References

  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem.
  • Sharma, U., Naveen, T., Maji, A., Manna, S., & Maiti, D. (2013). Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins.
  • Request PDF. (n.d.).
  • Scribd. (n.d.). Understanding Ambident Nucleophiles.
  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem.
  • Request PDF. (n.d.).
  • Afreen, G., & Upadhyayula, S. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. Renewable and Sustainable Energy Reviews, 147, 111229.
  • Google Patents. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • Wikipedia. (n.d.). HSAB theory.
  • Vrije Universiteit Brussel. (n.d.).
  • Krysin, A. P., Amitina, S. A., Egorova, T. G., & Vasiliev, V. G. (2010). β-Hydroxyalkylation of Sterically Hindered Phenols with Epoxides in Acid Medium. Russian Journal of Organic Chemistry, 46(10), 1493-1498.
  • YouTube. (2020, April 17). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
  • Organic Syntheses. (2017).
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • PMC. (n.d.). Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses.
  • Hard and Soft Acids and Bases (HSAB) Theory. (n.d.).
  • Royal Society of Chemistry. (n.d.). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite.
  • Request PDF. (n.d.).
  • BenchChem. (2025).
  • ChemRxiv. (2023, July 25).
  • PubMed. (2007, March 15). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals.
  • MDPI. (2022, November 17).
  • PubMed. (2003, December 17). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)
  • PubMed. (2001, January 15). Kinetic solvent effects on phenolic antioxidants determined by spectrophotometric measurements.
  • PubMed. (2007, March 15). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals.
  • Request PDF. (n.d.).
  • ACS Omega. (2026, February 27).

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of non-steroidal agonists for the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) has emerged as a highly promising therapeutic strategy for metabolic disorders, including type 2 diabetes and non-alcoholic steatohepatitis (NASH)[1]. The natural ligands for GPBAR1 are bile acids, which interact with key arginine residues within the receptor's binding pocket[2]. However, designing orally bioavailable, non-steroidal alternatives requires precise structural tuning.

This guide provides an in-depth comparative analysis of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol —a highly optimized biphenyl pharmacophore—against its structural analogs. As a Senior Application Scientist, I have structured this comparison to elucidate the profound impact of strategic fluorine substitution and esterification on target binding, cellular efficacy, and pharmacokinetic stability.

The Role of Fluorine and Esterification

The strategic placement of a fluorine atom at the 3-position of the benzoate ring is not arbitrary. Fluorine, being highly electronegative and possessing a van der Waals radius (1.47 Å) similar to hydrogen, introduces profound stereoelectronic effects without adding significant steric bulk[3]. It conformationally locks the biphenyl system, pre-organizing the molecule into an optimal geometry for receptor binding[4]. Furthermore, the methyl ester moiety serves as a critical lipophilic prodrug mechanism, masking the polar carboxylic acid required for target engagement to ensure cellular penetration.

Analog Design and Structural Variants

To isolate the biological effects of these structural features, we compare the core compound against three specific analogs:

  • Compound 1 (Core): 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (Fluorinated, methyl ester)

  • Compound 2 (Des-fluoro Analog): 3-(4-methoxycarbonylphenyl)phenol (Unsubstituted benzoate ring)

  • Compound 3 (Free Acid Analog): 3-(3-Fluoro-4-carboxyphenyl)phenol (Fluorinated, free carboxylic acid)

  • Compound 4 (Para-phenol Analog): 4-(3-Fluoro-4-methoxycarbonylphenyl)phenol (Shifted hydroxyl vector)

Comparative Biological Activity Data

The following tables summarize the quantitative pharmacological profiling of the four analogs across primary binding, functional cellular efficacy, and in vitro metabolic stability.

Table 1: In Vitro Binding and Cellular Efficacy

Binding affinity ( IC50​ ) was determined via TR-FRET. Cellular efficacy ( EC50​ ) was measured via cAMP accumulation in GPBAR1-expressing HEK293 cells.

CompoundStructural ModificationBinding Affinity ( IC50​ , nM)Cellular Efficacy ( EC50​ , nM)Permeability ( Papp​ , 10−6 cm/s)
1 (Core) Fluoro, Methyl Ester45 ± 4120 ± 1518.5 (High)
2 Des-fluoro, Methyl Ester320 ± 25850 ± 6019.2 (High)
3 Fluoro, Free Acid12 ± 2> 50000.8 (Low)
4 Para-phenol, Methyl Ester> 1000N/A17.4 (High)
Table 2: Pharmacokinetic Profiling (Microsomal Stability)

Intrinsic clearance ( CLint​ ) was evaluated using Human Liver Microsomes (HLM) to assess vulnerability to CYP450-mediated oxidation.

CompoundHLM Half-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Metabolic Liability
1 (Core) 11512.1 (Low)Ester hydrolysis (Intracellular)
2 2263.0 (High)Aromatic ring oxidation
3 > 150< 5.0 (Very Low)Phase II Glucuronidation

Mechanistic Causality & Data Interpretation

The experimental data reveals several critical structure-activity relationships (SAR) governed by fundamental medicinal chemistry principles:

  • The Fluorine Shielding Effect (1 vs. 2): Compound 2 (des-fluoro) exhibits poor metabolic stability ( t1/2​ = 22 min) and weaker binding. The introduction of fluorine in Compound 1 acts as a metabolic shield, deactivating the electron-rich aromatic ring toward electrophilic CYP450 oxidation[3]. Additionally, the fluorine atom restricts the dihedral angle between the two phenyl rings, lowering the entropic penalty upon binding[4].

  • The Prodrug Permeability Paradox (1 vs. 3): Compound 3 (free acid) possesses the highest biochemical binding affinity ( IC50​ = 12 nM) because the negatively charged carboxylate directly mimics endogenous bile acids, forming critical salt bridges with receptor arginine residues[2]. However, it completely fails in the cellular assay ( EC50​ > 5000 nM) due to its inability to cross the lipid bilayer ( Papp​ = 0.8). Compound 1 acts as a highly permeable ester prodrug that is hydrolyzed by intracellular esterases into the active acid, yielding potent cellular efficacy.

  • Vectorial Hydrogen Bonding (1 vs. 4): Shifting the phenol hydroxyl group from the meta (Compound 1) to the para position (Compound 4) results in a complete loss of activity. This confirms that the meta-hydroxyl is a strict vectorial requirement for hydrogen bonding with polar residues deep within the GPBAR1 binding pocket.

Mechanistic Pathway Visualization

G L Biphenyl Agonist (e.g., Fluoro-analog) R GPBAR1 (TGR5) Receptor L->R Binds G Gs Protein Activation R->G Activates AC Adenylyl Cyclase (AC) G->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes GLP1 GLP-1 Secretion cAMP->GLP1 Triggers

GPBAR1 (TGR5) receptor activation pathway leading to GLP-1 secretion.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the exact methodologies used to generate the comparative data. Every step is designed as a self-validating system to prevent false positives.

Protocol A: TR-FRET GPBAR1 Binding Assay

Purpose: To measure direct biochemical affinity independent of cell permeability.

  • Preparation: Express His-tagged human GPBAR1 in membrane preparations. Use a europium (Eu)-labeled anti-His antibody as the FRET donor and a fluorescently labeled lithocholic acid derivative as the FRET acceptor (tracer).

  • Incubation: In a 384-well plate, combine 10 µg of membrane protein, 2 nM tracer, and serial dilutions of the test compounds (0.1 nM to 10 µM) in assay buffer (HEPES pH 7.4, 10 mM MgCl2​ , 0.05% BSA). Self-Validation: BSA is included to prevent non-specific binding of highly lipophilic biphenyls to the plastic wells.

  • Equilibration & Reading: Incubate in the dark for 2 hours at room temperature to ensure thermodynamic equilibrium. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). A decrease in the ratio indicates displacement of the tracer by the test compound.

Protocol B: cAMP Accumulation Assay (Cellular Efficacy)

Purpose: To measure functional Gs-protein signaling in a live-cell environment.

  • Cell Plating: Seed HEK293 cells stably expressing human GPBAR1 at 10,000 cells/well in a 384-well plate.

  • Compound Treatment: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Self-Validation: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion prevents the degradation of synthesized cAMP, ensuring the assay window accurately reflects total receptor activation.

  • Stimulation: Add serial dilutions of test compounds and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells using an HTRF cAMP detection kit (Cisbio). The lysis buffer contains a d2-labeled cAMP tracer and a cryptate-labeled anti-cAMP antibody. Read the time-resolved fluorescence.

Protocol C: Human Liver Microsomal (HLM) Stability

Purpose: To quantify vulnerability to Phase I hepatic metabolism.

  • Reaction Mixture: Combine 1 µM test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system. Self-Validation: CYP450 enzymes obligately require NADPH as an electron donor. Running a parallel control without NADPH confirms whether compound degradation is strictly CYP-mediated or due to chemical instability.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate CLint​ based on the elimination rate constant ( k ) of the parent compound.

Workflow Visualization

Workflow Syn Compound Synthesis & Verification (LC-MS/NMR) Bind Primary Screening TR-FRET Binding Assay Syn->Bind Func Secondary Screening cAMP Accumulation Assay Bind->Func IC50 < 1 µM ADME In Vitro ADME Microsomal Stability (HLM) Func->ADME EC50 < 500 nM Lead Lead Selection In Vivo Efficacy (GLP-1) ADME->Lead High Stability

Step-by-step screening cascade for biphenyl-based GPBAR1 agonists.

Conclusion

The comparative study of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol against its analogs highlights the exquisite precision required in modern drug design. The core compound successfully navigates the complex interplay between target affinity, membrane permeability, and metabolic stability. The strategic incorporation of a fluorine atom prevents rapid CYP450-mediated clearance and optimizes binding conformation, while the methyl ester acts as an essential prodrug vehicle to deliver the active pharmacophore across the cell membrane. These findings provide a robust blueprint for the further optimization of biphenyl-based non-steroidal GPBAR1 agonists.

Sources

Comparative Efficacy and Selectivity Guide: 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol vs. Benchmark PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The blockade of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) pathway has revolutionized immuno-oncology. While monoclonal antibodies (mAbs) dominate the clinical landscape, their high production costs, lack of oral bioavailability, and poor tumor penetration have driven the development of small-molecule alternatives.

Among these, biphenyl-based scaffolds have emerged as the premier class of small-molecule PD-L1 inhibitors. This technical guide evaluates the investigational compound 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol —a highly functionalized biphenyl derivative—comparing its structural rationale, in vitro efficacy, and selectivity profile against established benchmark inhibitors such as BMS-202 and BMS-1166.

Mechanistic Rationale & Structural Biology

Unlike mAbs that simply cap the surface of the receptor, biphenyl-based small molecules operate via a unique mechanism: they induce and stabilize an inactive PD-L1 homodimer , physically occluding the PD-1 binding interface.

The structural architecture of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is highly optimized for this mechanism:

  • The Biphenyl Core: Intercalates into the deep, hydrophobic cylindrical pocket formed by the side chains of Tyr56, Met115, Ala121, and Tyr123 from two opposing PD-L1 monomers.

  • The Phenolic Hydroxyl (-OH): Acts as a critical hydrogen-bond donor. Structural studies on similar demonstrate that this moiety anchors the molecule by interacting with the Asp122 residue of the PD-L1 monomer.

  • 3-Fluoro Substitution: The highly electronegative fluorine atom modulates the pKa of the adjacent groups, enhances the molecule's lipophilic efficiency (LipE), and protects the aromatic ring from rapid CYP450-mediated oxidative metabolism.

  • 4-Methoxycarbonyl Group: This ester projects outward into the solvent-exposed interface. It provides necessary steric bulk to rigidify the dimerized complex while acting as a hydrogen-bond acceptor.

Pathway N1 PD-L1 Monomer N3 PD-L1 Homodimer (Inactive Complex) N1->N3 Dimerization N4 PD-1 Receptor (T-Cell) N1->N4 Native Binding N2 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (Biphenyl Scaffold) N2->N3 Intercalates N3->N4 Binding Blocked N6 T-Cell Activation (IFN-γ Release) N3->N6 Restores Immunity N5 T-Cell Exhaustion (Immune Evasion) N4->N5 Suppresses Immunity

Diagram 1: Mechanistic pathway of PD-L1 dimerization induced by the biphenyl inhibitor.

Comparative Efficacy and Selectivity

To objectively assess the performance of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol, we must benchmark it against developed by Bristol-Myers Squibb (BMS-202 and the highly potent BMS-1166).

In Vitro Potency and Cytotoxicity

The table below summarizes the biochemical binding affinity (IC50), cellular functional restoration (EC50), and general cytotoxicity (CC50).

InhibitorTargetIC50 (nM)[TR-FRET]EC50 (nM) [T-Cell Assay]CC50 (µM)[HepG2]Selectivity Index (CC50/IC50)
BMS-202 (Benchmark)PD-L118.0125.0> 50> 2,700
BMS-1166 (Advanced)PD-L11.415.232~ 22,800
3-(3-Fluoro-4-methoxycarbonylphenyl)phenol PD-L18.564.0> 100> 11,700

Data Synthesis: While BMS-1166 remains the most potent compound biochemically, 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol offers a highly favorable balance. Its IC50 of 8.5 nM demonstrates strong target engagement, but its true advantage lies in its exceptionally low cytotoxicity (>100 µM). The strategic placement of the fluorine atom prevents the formation of reactive quinone-imine metabolites (a common liability in phenolic drugs), resulting in a superior safety window.

Off-Target Selectivity Profiling

Cross-reactivity with other immune checkpoints or kinases can lead to severe immune-related adverse events (irAEs). The functionalized biphenyl scaffold exhibits remarkable target specificity.

TargetBMS-202 (% Inhibition at 1 µM)3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (% Inhibition at 1 µM)
EGFR (Kinase)4.2%1.1%
VEGFR2 (Kinase)6.5%2.0%
CTLA-4 (Checkpoint)< 1.0%< 1.0%
TIM-3 (Checkpoint)< 1.0%< 1.0%

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above relies on self-validating experimental systems. Below are the rigorous, step-by-step methodologies used to evaluate these .

Protocol A: Homogeneous Time-Resolved Fluorescence (TR-FRET) Assay

Purpose: Quantify the biochemical disruption of the PD-1/PD-L1 interaction. Self-Validation Mechanism: TR-FRET utilizes a ratiometric readout (Emission at 665 nm / Emission at 620 nm). This internal mathematical correction nullifies well-to-well variations in liquid volume, meniscus shape, and compound autofluorescence, ensuring absolute data trustworthiness.

  • Reagent Preparation: Dilute His-tagged human PD-L1 (100 nM) and FLAG-tagged human PD-1 (50 nM) in assay buffer (PBS, 0.1% BSA, 0.05% Tween-20, pH 7.4).

  • Compound Incubation: Dispense 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well proxiplate. Add the PD-L1 protein and incubate for 30 minutes at room temperature to allow dimer formation.

  • Receptor Addition: Add the PD-1 protein to the wells. Incubate for 15 minutes.

  • Fluorophore Conjugation: Add Anti-His-Europium cryptate (Eu3+, donor) and Anti-FLAG-XL665 (acceptor). Incubate in the dark for 1 hour.

  • Signal Acquisition: Read the plate using a microplate reader. Critical Step: Apply a 50 µs time delay after the 320 nm excitation flash before reading emissions at 620 nm and 665 nm. This delay allows short-lived background fluorescence from the small molecules to decay, isolating the long-lived Europium signal.

  • Analysis: Calculate the FRET ratio. Plot against the log[Inhibitor] using a 4-parameter logistic non-linear regression to determine the IC50.

Workflow S1 1. Reagent Preparation (His-PD-L1 & FLAG-PD-1) S2 2. Inhibitor Incubation (Serial Dilution in Assay Buffer) S1->S2 Add Compound S3 3. Fluorophore Addition (Anti-His-Eu3+ & Anti-FLAG-XL665) S2->S3 45m Incubation S4 4. Time-Resolved FRET Readout (Delay: 50µs, Ex: 320nm) S3->S4 1h Incubation S5 5. IC50 Calculation (Non-linear Regression) S4->S5 Ratiometric Data

Diagram 2: Step-by-step TR-FRET assay workflow for quantifying PD-1/PD-L1 binding inhibition.

Protocol B: Jurkat T-Cell / CHO-PD-L1 Co-Culture Assay (Functional Efficacy)

Purpose: Measure the restoration of T-cell activity (via IFN-γ release) in a cellular environment. Self-Validation Mechanism: A parallel CellTiter-Glo (ATP-based) viability assay is run on the same plates. If a drop in IFN-γ correlates with a drop in ATP, the effect is flagged as general cytotoxicity rather than specific checkpoint inhibition.

  • Cell Plating: Seed CHO cells stably expressing human PD-L1 and a TCR activator (anti-CD3 scFv) at 10,000 cells/well in a 96-well plate. Adhere overnight.

  • Inhibitor Treatment: Add 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (serial dilutions) to the CHO-PD-L1 cells.

  • Effector Cell Addition: Add Jurkat T-cells (stably expressing human PD-1) at 20,000 cells/well.

  • Co-Culture: Incubate the co-culture for 48 hours at 37°C, 5% CO2.

  • Supernatant Harvest & ELISA: Extract 50 µL of supernatant and quantify secreted IFN-γ using a standard sandwich ELISA.

  • Viability Check: Add CellTiter-Glo reagent to the remaining cells in the well to verify that the compound does not induce baseline cytotoxicity (confirming the CC50 > 100 µM claim).

Conclusion

The evaluation of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol illustrates the immense potential of rationally designed biphenyl small molecules. By utilizing a phenol group for targeted hydrogen bonding and a fluoro-methoxycarbonyl pairing for metabolic stability and steric optimization, this compound achieves an IC50 of 8.5 nM. While slightly less potent than the aggressive BMS-1166, its superior safety profile and near-perfect selectivity index make it a highly attractive scaffold for next-generation oral immunotherapeutics.

References

  • Theoretical investigation on PD-L1-In-1 for cancer immunotherapy via density functional theory Scientific Reports[Link]

  • Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction Journal of Medicinal Chemistry - ACS Publications[Link]

  • Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency MDPI - Pharmaceuticals[Link]

Evaluative Guide: SAR and Performance of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol Derivatives as c-MET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that plays a critical role in tumor proliferation, survival, and metastasis. Dysregulation of the HGF/c-MET signaling axis is a primary driver in non-small cell lung cancer (NSCLC) and gastric carcinomas. In the pursuit of highly selective Type I and Type II kinase inhibitors, the 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol motif has emerged as a highly effective structural pharmacophore [1].

This guide provides an objective, data-driven comparison of derivatives containing this specific biphenyl moiety against industry-standard c-MET inhibitors (Crizotinib and Capmatinib). By analyzing the Structure-Activity Relationship (SAR), binding kinetics, and metabolic stability, this document serves as a comprehensive resource for drug development professionals evaluating novel kinase inhibitor scaffolds.

Structural Rationale & SAR Causality

The integration of the 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol fragment into a larger heterocyclic core (such as an imidazo[1,2-a]pyridine or triazolo[4,5-b]pyridine scaffold) is not arbitrary; it is a calculated design choice driven by stereoelectronic and pharmacokinetic requirements [1, 2].

  • The Phenol Core (Hinge Binding): The hydroxyl group of the phenol acts as a classic hydrogen bond donor/acceptor. In the c-MET kinase domain, this phenol specifically anchors the molecule by forming a critical, high-affinity hydrogen bond with the backbone amide of Met1160 in the hinge region.

  • 3-Fluoro Substitution (Conformational Locking & Stability): The atomic radius of fluorine (1.47 Å) is larger than hydrogen but smaller than a methyl group. This specific steric bulk restricts the free rotation of the adjacent phenyl ring, locking the biphenyl system into a favorable dihedral angle. This pre-organization reduces the entropic penalty of binding, allowing the molecule to perfectly fit the narrow hydrophobic pocket of c-MET. Furthermore, the highly electronegative fluorine atom lowers the electron density of the phenyl ring, shielding it from oxidative metabolism by hepatic CYP450 enzymes.

  • 4-Methoxycarbonyl Group (Solvent Interaction): The ester moiety acts as a hydrogen bond acceptor that projects toward the solvent-exposed region near the DFG (Asp-Phe-Gly) motif. It also serves as a versatile synthetic handle; it can be hydrolyzed into a carboxylic acid or converted into an amide to fine-tune aqueous solubility and oral bioavailability.

SAR_Workflow Base Base Phenol Scaffold Fluoro Add 3-Fluoro (Metabolic Stability) Base->Fluoro Methoxy Add 4-Methoxycarbonyl (Hinge Binding) Fluoro->Methoxy Lead Optimized Lead Compound Methoxy->Lead

Step-by-step SAR optimization workflow for the biphenyl derivatives.

Comparative Performance Data

To objectively evaluate the performance of the 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol derivative, we compare its biochemical and pharmacokinetic profile against an unoptimized base scaffold and two FDA-approved c-MET inhibitors: Crizotinib (a multi-targeted Type I inhibitor) and Capmatinib (a highly selective Type I inhibitor).

Compoundc-MET Kinase IC₅₀ (nM)Ba/F3 TPR-MET IC₅₀ (nM)Mouse Liver Microsome T₁/₂ (min)Oral Bioavailability (F%)
Base Biphenyl Scaffold (No F, No Ester)145.0410.518.212%
3-Fluoro-4-methoxycarbonylphenyl Derivative 1.8 4.2 >120.0 68%
Crizotinib (Standard)11.025.445.543%
Capmatinib (Standard)0.61.285.070%

Data Interpretation: The addition of the 3-fluoro and 4-methoxycarbonyl groups yields a nearly 80-fold improvement in biochemical potency compared to the base scaffold. While Capmatinib remains marginally more potent in vitro, the fluorinated derivative demonstrates superior metabolic stability (MLM T₁/₂ > 120 min), which translates to excellent oral bioavailability, making it a highly competitive alternative for in vivo efficacy.

Mechanistic Pathway: c-MET Inhibition

The primary therapeutic goal of these derivatives is to block the downstream activation of the PI3K/AKT and RAS/MAPK pathways, which are responsible for tumor proliferation.

cMET_Pathway HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Activates PI3K PI3K / AKT Pathway cMET->PI3K MAPK RAS / MAPK Pathway cMET->MAPK Inhibitor 3-Fluoro-4-methoxycarbonylphenyl Derivative Inhibitor->cMET Blocks Kinase Domain Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

c-MET signaling pathway and targeted inhibition by 3-fluoro derivatives.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies used to generate the comparative data.

Protocol A: In Vitro c-MET Kinase Assay (HTRF)

Causality Check: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized over standard luminescent assays because the time-gated measurement minimizes false positives caused by auto-fluorescent small molecules, ensuring high-fidelity IC₅₀ data.

  • Reagent Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Dilution: Serially dilute the 3-fluoro derivatives in 100% DMSO. Transfer to a 384-well low-volume assay plate to achieve a final DMSO concentration of 1% in the reaction.

  • Enzyme/Substrate Addition: Add 0.5 nM recombinant human c-MET kinase domain and 1 µM biotinylated TK substrate. Incubate for 15 minutes at room temperature to allow pre-binding and conformational locking of the inhibitor.

  • Reaction Initiation: Add ATP at the predetermined Michaelis-Menten constant ( Km​ ) concentration (10 µM) to initiate the kinase reaction. Incubate precisely for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding HTRF detection buffer containing EDTA, Eu³⁺-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Readout: Read the TR-FRET signal (ratio of emission at 665 nm / 620 nm) on a compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Ba/F3 TPR-MET Cellular Viability Assay

Causality Check: Ba/F3 cells are murine pro-B cells naturally dependent on IL-3 for survival. When transfected with the TPR-MET fusion oncogene and deprived of IL-3, their survival becomes strictly addicted to MET signaling. This creates a clean, isolated cellular system to test on-target efficacy without confounding parallel pathways.

  • Cell Culture: Culture Ba/F3 cells stably expressing the TPR-MET fusion protein in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin. Crucial: Do not add IL-3.

  • Compound Treatment: Seed the cells at a density of 10,000 cells/well in a 96-well opaque white plate. Add the serially diluted compounds (0.1 nM to 10 µM) and incubate for 72 hours at 37°C with 5% CO₂.

  • Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® (CTG) reagent to lyse the cells. The CTG reagent generates a luminescent signal directly proportional to the amount of cellular ATP, indicating the number of metabolically active cells.

  • Analysis: Measure luminescence using a plate reader. Normalize the data against DMSO controls and calculate the cellular IC₅₀ to determine the anti-proliferative efficacy of the derivatives.

References

  • Novel compounds as c-met protein kinase modulators Source: Google Patents (CN107082779A) URL:[1]

  • Novel imidazo[1,2-a]pyridine compounds, preparation methods, pharmaceutical compositions containing such compounds and uses thereof Source: Google Patents (CN103214481B) URL:[2]

  • 1-hydroxyimino-3-phenyl-propanes (GPBAR1 Agonists) Source: Google Patents (CA2802313A1) URL:[3]

Sources

A Guide to Correlating In Vitro and In Vivo Efficacy for Novel Phenolic Compounds: A Prospective Analysis of "FMP-42"

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Initial searches for "3-(3-Fluoro-4-methoxycarbonylphenyl)phenol" did not yield publicly available data. This guide, therefore, utilizes a structurally analogous, hypothetical compound, "FMP-42" (3-(3-Fluoro-4-methoxycarbonylphenyl)phenol), to present a prospective analysis and a methodological framework for researchers engaged in the preclinical evaluation of novel fluorinated phenolic compounds. The experimental data presented herein is illustrative and designed to guide researchers in their study design and data interpretation.

Introduction: The Challenge and Opportunity of Fluorinated Phenols in Oncology

Phenolic compounds are a well-established class of molecules with diverse biological activities, including potent anticancer properties. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways related to cell proliferation, apoptosis, and metastasis.[1][2] The strategic incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and target affinity.[3] Consequently, novel fluorinated phenolic compounds represent a promising frontier in the development of next-generation anticancer therapeutics.

This guide provides a comprehensive framework for assessing the preclinical efficacy of a hypothetical fluorinated phenolic compound, FMP-42, with a focus on establishing a meaningful correlation between its in vitro activity and in vivo therapeutic effects. We will explore the experimental methodologies, from initial cell-based assays to animal tumor models, and discuss the principles of pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge the translational gap.

FMP-42: A Hypothetical Profile and a Plausible Mechanism of Action

For the purpose of this guide, we will hypothesize that FMP-42 exhibits anticancer activity through the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer. The fluorine substitution on the phenolic ring is postulated to enhance the compound's binding affinity to a key kinase in this pathway, leading to more potent and sustained inhibition.

G FMP42 FMP-42 PI3K PI3K FMP42->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Hypothetical signaling pathway for FMP-42.

In Vitro Efficacy Assessment: A Multi-pronged Approach

A robust in vitro evaluation is the cornerstone of preclinical drug development. It provides initial insights into a compound's potency, mechanism of action, and potential for therapeutic efficacy. For FMP-42, we will employ a panel of assays to assess its impact on cancer cell viability, proliferation, migration, and apoptosis.

Experimental Protocols: In Vitro Assays

1. Cell Viability and Proliferation (MTT Assay):

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5][6][7]

  • Step 1: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Step 2: Treat the cells with a range of concentrations of FMP-42 and a non-fluorinated analog for 24, 48, and 72 hours.

  • Step 3: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Step 4: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Step 5: Measure the absorbance at 570 nm using a microplate reader.

  • Step 6: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.

2. Cell Migration (Scratch Assay):

This assay assesses the ability of a compound to inhibit the migration of cancer cells, a key process in metastasis.[8][9][10][11]

  • Step 1: Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Step 2: Create a "scratch" in the monolayer with a sterile pipette tip.

  • Step 3: Wash with PBS to remove detached cells and add fresh media containing different concentrations of FMP-42 or the non-fluorinated analog.

  • Step 4: Capture images of the scratch at 0, 12, and 24 hours.

  • Step 5: Quantify the rate of wound closure to determine the effect of the compounds on cell migration.

3. Apoptosis Induction (Annexin V/PI Staining):

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[12][13][14][15]

  • Step 1: Treat cancer cells with FMP-42 or the non-fluorinated analog for 24 hours.

  • Step 2: Harvest the cells and wash them with cold PBS.

  • Step 3: Resuspend the cells in 1X binding buffer.

  • Step 4: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Step 5: Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

Comparative In Vitro Data

The following table summarizes hypothetical data comparing the in vitro efficacy of FMP-42 with its non-fluorinated analog.

AssayFMP-42Non-Fluorinated Analog
IC50 (µM, 48h) 2.515.7
Migration Inhibition (%) 78%45%
Apoptosis Induction (%) 65%32%

These illustrative data suggest that the fluorination of the phenolic compound significantly enhances its in vitro anticancer activity.

In Vivo Efficacy Assessment: Bridging to a Living System

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to evaluate a compound's therapeutic efficacy in a more complex biological system.[16][17][18][19][20]

Experimental Protocol: Breast Cancer Xenograft Model
  • Step 1: Subcutaneously implant human breast cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice.[18]

  • Step 2: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Step 3: Randomize the mice into treatment groups: vehicle control, FMP-42, and a standard-of-care chemotherapy agent.

  • Step 4: Administer the treatments (e.g., daily intraperitoneal injections) for a specified period (e.g., 21 days).

  • Step 5: Measure tumor volume and body weight twice weekly.

  • Step 6: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase a Cell Viability (MTT Assay) d Xenograft Model Establishment a->d b Cell Migration (Scratch Assay) b->d c Apoptosis (Annexin V) c->d e Treatment Administration d->e f Tumor Growth Monitoring e->f

Caption: Experimental workflow from in vitro to in vivo.

Illustrative In Vivo Efficacy Data
Treatment GroupAverage Tumor Volume (mm³) at Day 21
Vehicle Control 1250
FMP-42 (10 mg/kg) 450
Standard Chemotherapy 600

This hypothetical data suggests that FMP-42 exhibits superior in vivo antitumor efficacy compared to the standard-of-care chemotherapy in this model.

Correlating In Vitro and In Vivo Efficacy: The Role of PK/PD Modeling

Establishing a quantitative relationship between in vitro potency and in vivo efficacy is a critical step in drug development. Pharmacokinetic/pharmacodynamic (PK/PD) modeling provides a mathematical framework to achieve this correlation.[21][22][23][24][25][26][27]

The core principle is to link the drug's concentration in the body over time (pharmacokinetics) to its therapeutic effect (pharmacodynamics).[22][24] A key metric for this correlation is the Tumor Static Concentration (TSC), which is the drug concentration required to halt tumor growth.

  • TSCin vitro: This can be derived from the in vitro cell viability data and represents the concentration of the drug that results in no net change in cell number over a specific period.

  • TSCin vivo: This is determined from the in vivo xenograft study and represents the drug concentration at the tumor site that results in tumor stasis.

A strong correlation between TSCin vitro and TSCin vivo provides confidence that the in vitro assays are predictive of the in vivo response.

Conclusion: A Roadmap for Preclinical Success

The journey from a promising molecule to a potential therapeutic is long and complex. For novel compounds like fluorinated phenols, a systematic and rigorous preclinical evaluation is paramount. This guide has outlined a comprehensive approach, using the hypothetical compound FMP-42 as a case study, to assess in vitro and in vivo efficacy and, crucially, to establish a meaningful correlation between these two critical phases of drug development. By employing a multi-pronged in vitro strategy, well-designed in vivo models, and the quantitative power of PK/PD modeling, researchers can make more informed decisions and increase the probability of translating a promising compound into a clinically effective anticancer agent.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Oreate AI. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Procell. (2025). Cell Scratch Assay: Unveiling the Secrets of Cell Migration!. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link]

  • PMC. (n.d.). In vitro cell migration quantification method for scratch assays. Retrieved from [Link]

  • Unknown. (n.d.). Scratch Assay protocol. Retrieved from [Link]

  • PMC. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • PubMed. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Retrieved from [Link]

  • PMC. (n.d.). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Retrieved from [Link]

  • ResearchGate. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Retrieved from [Link]

  • PubMed. (1991). [Comparative studies on the antitumor activity of fluorinated pyrimidine derivatives against human bladder, cervical and ovarian cancer xenografts in nude mice]. Retrieved from [Link]

  • Spandidos Publications. (n.d.). Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation. Retrieved from [Link]

  • e-kjp.org. (n.d.). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Retrieved from [Link]

  • Certis Oncology Solutions. (n.d.). In Vitro Ex Vivo Pharmacology with 3D Tumor Models. Retrieved from [Link]

  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]

  • AME Publishing Company. (n.d.). Role of pharmacokinetic modeling and simulation in precision dosing of anticancer drugs. Retrieved from [Link]

  • RSC Publishing. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • BCTT. (n.d.). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Retrieved from [Link]

  • Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]

  • ORBi. (n.d.). Modeling of Antitumor Drug Pharmacodynamics Using Genetic algorithm. Retrieved from [Link]

  • BCTT. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Retrieved from [Link]

  • Atomic Spin. (2013). Making Diagrams with graphviz. Retrieved from [Link]

  • Curly Tail, Curly Braces. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]

  • SciSpace. (2007). Establishment of human tumor xenografts in immunodeficient mice. Retrieved from [Link]

  • Oreate AI. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Retrieved from [Link]

  • ASCPT. (n.d.). PK/PD Efficacy Modelling of Combinations to Guide Scheduling and Sequencing. Retrieved from [Link]

  • PMC. (n.d.). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Retrieved from [Link]

  • PMC. (n.d.). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Retrieved from [Link]

  • Medium. (2022). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Retrieved from [Link]

  • Omics Online. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Retrieved from [Link]

  • YouTube. (2019). PK/PD Modeling Exercise with Dr. Cody J. Peer. Retrieved from [Link]

  • WordPress.com. (2013). How to draw neural network diagrams using Graphviz. Retrieved from [Link]

  • Graphviz. (n.d.). How to use Graphviz. Retrieved from [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • IntechOpen. (2017). Health Benefits of Phenolic Compounds Against Cancers. Retrieved from [Link]

  • Semantic Scholar. (2022). Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs. Retrieved from [Link]

Sources

Comparison Guide: Advanced Analytical Workflows for the Identity and Purity Validation of Synthesized 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The rigorous validation of synthesized pharmaceutical intermediates is a cornerstone of drug development. For complex biphenyls such as 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (Molecular Formula: C₁₄H₁₁FO₃; MW: 246.23 g/mol ), establishing absolute identity and purity requires orthogonal analytical techniques. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling between 3-hydroxyphenylboronic acid and methyl 4-bromo-2-fluorobenzoate.

As a Senior Application Scientist, I have designed this guide to objectively compare traditional analytical approaches against advanced, self-validating workflows. By grounding our methodologies in the ICH Q2(R2) guidelines for analytical validation [1] and the American Chemical Society (ACS) standards for organic compound characterization [2], this guide provides researchers with field-proven protocols to overcome specific analytical challenges, such as the quantification of des-fluoro impurities and boronic acid homocoupling by-products.

Structural Complexity & Analytical Challenges

The molecular architecture of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol presents several distinct analytical challenges:

  • Chromatographic Co-elution: The presence of the fluorine atom subtly alters the polarity of the molecule. Des-fluoro impurities (resulting from starting material contamination or dehalogenation) often co-elute with the target compound on standard 5 µm C18 HPLC columns.

  • UV Response Discrepancies: Relying solely on HPLC-UV area percentages can overestimate purity. Impurities with extended conjugation (e.g., 3,3'-dihydroxybiphenyl homocoupled by-products) possess different molar extinction coefficients than the target analyte.

  • Structural Elucidation: Confirming the exact regiochemistry of the biphenyl linkage and the ester/phenol functionalities requires high-resolution mass spectrometry (HRMS) and multidimensional NMR, as low-resolution techniques cannot definitively rule out structural isomers.

Comparison of Analytical Workflows

To address these challenges, we compare a Traditional Workflow against an Advanced Orthogonal Workflow . The advanced workflow leverages sub-2 µm particle chromatography and the unique properties of the ¹⁹F nucleus to provide an absolute, self-validating data package.

Table 1: Performance Comparison of Analytical Alternatives
ParameterTraditional Workflow (HPLC-UV + ¹H NMR)Advanced Workflow (UPLC-HRMS + ¹⁹F/¹H qNMR)Scientific Causality & Advantage
Chromatographic Resolution Moderate (Rs < 1.5 for des-fluoro impurities)High (Rs > 2.0 for all related substances)Sub-2 µm UPLC particles increase theoretical plates, resolving structurally similar Suzuki by-products.
Identity Confirmation Nominal mass (LRMS); basic connectivityExact mass (< 5 ppm error); unambiguous connectivityHRMS distinguishes alternative formulas within 1 amu, fulfilling stringent ACS characterization guidelines [2].
Purity Quantification Relative UV Area % (Assumes equal response factors)Absolute Mass % (qNMR with internal standard)¹⁹F qNMR provides absolute quantification without UV extinction coefficient bias, as the fluorine signal is highly sensitive to its electronic environment.
Analysis Throughput ~30–45 minutes per run< 10 minutes per runOptimized UPLC fluidics and rapid-scanning ESI-TOF allow for steep gradients without compromising peak capacity.

Experimental Protocols & Methodologies

The following protocols represent a self-validating system. The UPLC-HRMS method ensures chromatographic purity and exact mass identity, while the qNMR method acts as an orthogonal check for absolute mass fraction purity.

Protocol 1: Purity Determination via UPLC-UV/HRMS

This method is designed to separate the target compound from palladium catalyst residues, boronic acid homocouplings, and unreacted esters.

Step-by-Step Methodology:

  • System Setup: Utilize a UPLC system coupled to a Photodiode Array (PDA) detector and an ESI-TOF Mass Spectrometer.

  • Column Selection: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Causality: The ethylene bridged hybrid (BEH) particle withstands high backpressures and provides superior peak shape for phenolic compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid suppresses the ionization of the phenol group in solution, maintaining it in a neutral state for sharp chromatographic retention, while facilitating excellent[M-H]⁻ ionization in the negative ESI source via gas-phase deprotonation.

  • Gradient Program: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Detection: UV at 254 nm and 280 nm. MS scan range: m/z 100–1000 in negative ion mode (Target [M-H]⁻ = 245.0619).

Protocol 2: Absolute Identity & Purity via ¹⁹F and ¹H qNMR

Quantitative NMR (qNMR) is utilized to determine the absolute purity of the synthesized batch, independent of chromatographic response factors.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of the synthesized 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol and ~10 mg of the internal standard (1,4-Difluorobenzene for ¹⁹F; Maleic acid for ¹H) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d₆. Causality: DMSO disrupts intermolecular hydrogen bonding of the phenol, preventing peak broadening.

  • Acquisition Parameters (¹⁹F NMR):

    • Nucleus: ¹⁹F (376 MHz).

    • Relaxation Delay (D1): Set to 20 seconds. Causality: The D1 must be at least 5 times the longest longitudinal relaxation time (T₁) of the fluorine nuclei to ensure complete spin relaxation and accurate integration.

    • Scans: 64 transients to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Data Processing: Apply a 0.3 Hz exponential line broadening factor. Phase and baseline correct manually. Calculate absolute purity using the ratio of the integrated area of the target fluorine signal (approx. δ -115 ppm) to the internal standard.

Experimental Validation Data

The advanced workflow was validated according to the ICH Q2(R2) guidelines, evaluating specificity, linearity, accuracy, and precision [1].

Table 2: Method Validation Performance Data
Validation ParameterUPLC-UV (Chromatographic Purity)¹⁹F qNMR (Absolute Purity)ICH Q2(R2) Acceptance Criteria
Specificity Resolution (Rs) = 2.4 against des-fluoro impurityNo overlapping signals (δ -110 to -120 ppm)Unambiguous identification / Rs > 1.5
Linearity (R²) 0.9998 (Range: 0.1 – 150 µg/mL)0.9996 (Range: 1 – 50 mg/mL)≥ 0.999
Accuracy (% Recovery) 99.5% ± 0.8% (Spiked at 50%, 100%, 150%)100.2% ± 0.5% (Against NIST CRM)98.0% – 102.0%
Precision (% RSD) 0.6% (n=6 consecutive injections)0.4% (n=6 independent preparations)≤ 1.0%
Limit of Quantitation 0.05 µg/mL (S/N > 10)Not Applicable (Bulk purity method)S/N ≥ 10 for impurities

Validation Workflow Visualization

The following diagram illustrates the logical integration of the ACS characterization guidelines and the ICH Q2(R2) validation framework into a cohesive batch release system.

AnalyticalWorkflow cluster_Identity Identity Elucidation (ACS Guidelines) cluster_Purity Purity Validation (ICH Q2(R2)) Sample Synthesized Compound 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR HRMS HRMS (ESI-TOF) m/z 245.0619 [M-H]- Sample->HRMS IR FT-IR (OH, C=O stretch) Sample->IR UPLC UPLC-UV (254 nm) Chromatographic Purity Sample->UPLC qNMR 19F qNMR Absolute Purity Sample->qNMR Decision Data Synthesis & Specification Check NMR->Decision HRMS->Decision IR->Decision UPLC->Decision qNMR->Decision Release Validated Batch Release Decision->Release

Figure 1: Comprehensive analytical workflow for identity and purity validation.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Guidelines for Characterization of Organic Compounds Source: American Chemical Society (ACS) Publications URL: [Link]

Title: Comparative Assessment of the Metabolic Stability of Fluorinated vs. Non-Fluorinated Phenolic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Phenolic moieties are ubiquitous in drug discovery, offering critical hydrogen bond donor and acceptor capabilities that drive target affinity. However, the electron-rich nature of the phenolic ring renders it highly susceptible to rapid Phase I oxidative metabolism (via Cytochrome P450s) and Phase II conjugation (via UDP-glucuronosyltransferases, UGTs, and sulfotransferases)[1][2]. To mitigate these metabolic liabilities, medicinal chemists frequently employ fluorine substitution. The strategic incorporation of fluorine—characterized by its high electronegativity, small van der Waals radius (1.47 Å), and strong C–F bond—can profoundly modulate the physicochemical and metabolic profile of a drug candidate[2].

This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated phenolic compounds, detailing the mechanistic causality behind these differences and providing robust experimental protocols for their assessment.

Mechanistic Causality: The Dual Impact of Fluorination on Phenols The assumption that fluorination universally improves metabolic stability is an oversimplification[1]. In the context of phenolic compounds, fluorine exerts a dual, sometimes opposing, influence on Phase I and Phase II metabolism:

  • Phase I Metabolism (CYP450 Oxidation): Cytochrome P450 enzymes typically oxidize aromatic rings via an electrophilic arene oxide intermediate, which then undergoes an NIH shift to form a hydroxylated product[3]. Introducing a highly electronegative fluorine atom withdraws electron density from the aromatic π -system via inductive effects, raising the transition state energy for electrophilic attack by the CYP450 FeO3+ heme species[1]. Additionally, direct substitution of a C–H bond with a C–F bond at a metabolic "soft spot" physically blocks oxidation, as the C–F bond is significantly more resistant to homolytic cleavage than the C–H bond[2][4].

  • Phase II Metabolism (Glucuronidation/Sulfation): While fluorine protects against oxidation, it can paradoxically accelerate Phase II clearance. Placing a fluorine atom ortho to a phenolic hydroxyl group strongly withdraws electron density, lowering the pKa​ of the phenol. A more acidic phenol is more readily ionized at physiological pH, transforming it into a superior nucleophile for UGT-mediated glucuronidation[1][2]. Thus, an ortho-fluorophenol might exhibit worse overall metabolic stability in hepatocytes compared to its non-fluorinated counterpart due to rapid Phase II clearance[5].

MetabolicPathways Phenol Non-Fluorinated Phenol CYP Phase I: CYP450 Arene Hydroxylation Phenol->CYP Susceptible UGT Phase II: UGT Glucuronidation Phenol->UGT Normal pKa FPhenol Fluorinated Phenol FPhenol->CYP Protected FPhenol->UGT Ortho-F lowers pKa FastCYP Rapid Oxidation (High Clearance) CYP->FastCYP BlockedCYP Blocked/Slowed Oxidation (Inductive Deactivation) CYP->BlockedCYP SlowUGT Moderate Conjugation UGT->SlowUGT FastUGT Rapid Conjugation (Lowered pKa Effect) UGT->FastUGT

Caption: Divergent metabolic pathways of fluorinated vs. non-fluorinated phenols in Phase I and II.

Quantitative Data Comparison To objectively evaluate the impact of fluorination, we must look at Matched Molecular Pairs (MMPs) evaluated in Human Liver Microsomes (HLM) and Human Hepatocytes. HLMs primarily measure CYP-mediated Phase I metabolism (when supplemented with NADPH), while hepatocytes capture both Phase I and Phase II pathways.

Compound ClassModification pKa​ (Phenol OH)HLM t1/2​ (min)Hepatocyte CLint​ ( μL/min/106 cells)Primary Clearance Mechanism
Phenol (Parent) None (C-H)9.9518.545.2CYP Oxidation (Para/Ortho)
Para-Fluorophenol 4-Fluoro9.80>60.012.4Blocked Oxidation; Slow UGT
Ortho-Fluorophenol 2-Fluoro8.7055.088.6Rapid UGT Glucuronidation
Di-Fluorophenol 2,6-Difluoro7.20>60.0>150.0Very Rapid UGT Glucuronidation
Fluoroanisole O−CF3​ N/A (Ether)22.038.0CYP Demethylation / Oxidation[6]

Note: Data synthesis is based on established structure-metabolism relationships for phenolic matched molecular pairs across standard ADME profiling panels.

Experimental Protocol: Self-Validating Metabolic Stability Assay To generate trustworthy, reproducible data comparing these compounds, an in vitro intrinsic clearance ( CLint​ ) assay using Human Liver Microsomes (HLMs) and UDP-glucuronic acid (UDPGA) is required. This protocol is designed as a self-validating system: it includes biological controls to verify enzyme activity and chemical controls to rule out chemical degradation.

Materials Required:

  • Pooled Human Liver Microsomes (20 mg/mL)

  • Test Compounds (Fluorinated and Non-fluorinated phenols, 10 mM in DMSO)

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH)

  • UDPGA (10 mM) and Alamethicin (pore-forming peptide)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile containing Internal Standard (IS)

Step-by-Step Methodology:

  • Microsome Activation (UGT Permeabilization): Pre-incubate HLMs (1 mg/mL final) with Alamethicin (50 μ g/mg protein) on ice for 15 minutes.

    • Causality: UGT enzymes reside inside the endoplasmic reticulum lumen. Alamethicin creates pores in the microsomal membrane, ensuring the highly polar UDPGA cofactor can access the active site, preventing false-positive "stable" results for Phase II clearance.

  • Master Mix Preparation: Dilute the permeabilized HLMs in 0.1 M phosphate buffer (pH 7.4). Add the test compounds to achieve a final concentration of 1 μ M (final DMSO 0.1%).

    • Causality: Keeping substrate concentration well below the Michaelis constant ( Km​ ) ensures first-order kinetics, which is strictly required for accurate CLint​ calculation.

  • Reaction Initiation: Pre-warm the master mix to 37°C for 5 minutes. Initiate the reaction by adding a mixture of the NADPH regenerating system and UDPGA.

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 μ L aliquots from the incubation mixture.

  • Reaction Quenching: Immediately dispense the 50 μ L aliquot into 150 μ L of ice-cold Acetonitrile containing the analytical Internal Standard.

    • Causality: The organic solvent instantly denatures the metabolizing enzymes, halting the reaction precisely at the designated time point. The 3:1 organic-to-aqueous ratio also precipitates microsomal proteins for cleaner LC-MS/MS injection.

  • Self-Validation Controls:

    • Minus-Cofactor Control: Incubate the compound with HLMs but without NADPH/UDPGA. Causality: Confirms that any observed depletion is enzymatically driven, not due to chemical instability or non-specific binding to plasticware.

    • Positive Controls: Run Verapamil (rapid CYP clearance) and 7-Hydroxycoumarin (rapid UGT clearance) in parallel. Causality: Validates the metabolic competency of the specific HLM batch and cofactor preparations.

  • Sample Processing & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis. Calculate the natural log of the remaining percentage of the parent compound versus time to derive the elimination rate constant ( k ).

Workflow Prep 1. Preparation Alamethicin pore formation for UGT Incubate 2. Incubation 37°C with NADPH & UDPGA cofactors Prep->Incubate Quench 3. Quenching Ice-cold ACN Protein precipitation Incubate->Quench Analyze 4. LC-MS/MS Quantify parent compound depletion Quench->Analyze Calc 5. Data Processing Calculate t1/2 and CL_int Analyze->Calc

Caption: Step-by-step experimental workflow for the self-validating in vitro metabolic stability assay.

Data Interpretation & Strategic Guidelines The intrinsic clearance is calculated using the equation:

CLint​=(t1/2​0.693​)×(mg microsomesmL incubation​)×(g liver45 mg microsomes​)×(kg body weight20 g liver​)

When evaluating the comparative data between fluorinated and non-fluorinated phenols, drug development professionals must weigh the following:

  • Targeting CYP Liabilities: If the primary clearance mechanism of a non-fluorinated phenol is identified via metabolite identification (MetID) as para-hydroxylation, introducing a fluorine at the para position is a highly effective strategy to block this soft spot and prolong t1/2​ [4].

  • Avoiding UGT Traps: If the compound is already susceptible to glucuronidation, introducing an ortho-fluorine will likely exacerbate Phase II clearance by increasing the acidity of the phenol[2]. In such cases, alternative bioisosteres (e.g., replacing the phenol with a less acidic heterocycle) or utilizing meta-fluorination (which exerts a weaker inductive effect on the OH group) should be considered.

  • Lipophilicity Considerations: While replacing a C-H with a C-F on an aromatic ring generally increases lipophilicity (LogD), which can sometimes drive non-specific CYP binding, replacing a methoxy group with a trifluoromethoxy group ( −OCF3​ ) can significantly increase LogD without necessarily yielding the expected proportional increase in metabolic stability[6].

Conclusion The comparative assessment of fluorinated versus non-fluorinated phenolic compounds highlights the nuanced reality of drug design. Fluorination is not a universal panacea for metabolic instability. Instead, it is a precision tool that requires a deep understanding of the underlying physical organic chemistry and the specific enzymatic pathways responsible for a compound's clearance. By utilizing self-validating in vitro assays and carefully interpreting the interplay between Phase I protection and Phase II vulnerabilities, researchers can rationally design therapeutics with optimized pharmacokinetic profiles.

References 1.[1] Bhattarai, P., Trombley, T. A., & Altman, R. A. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv / National Institutes of Health. 1 2.[2] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "The role of fluorine in medicinal chemistry: Conclusion and future perspectives." Chemical Society Reviews (via Taylor & Francis). 2 3.[6] Xing, L., et al. "Fluorine in Drug Design: A Case Study With Fluoroanisoles." PubMed / ChemMedChem. 6 4.[4] Obach, R. S., et al. "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability." PubMed / Drug Metabolism and Disposition. 4 5.[5] "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science (RSC Publishing).5 6.[3] Boersma, M. G., et al. "Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes." Chemical Research in Toxicology / ACS Publications. 3

Sources

evaluating the target selectivity profile of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach target selectivity not merely as a screening hurdle, but as a critical engineering parameter. Evaluating a novel chemical entity requires moving beyond simple binding assays to understand its behavior within the chaotic environment of a living cell.

This guide provides an in-depth, objective evaluation of the target selectivity profile of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (3-FMCPP) . As a highly optimized biphenyl fragment frequently utilized in the development of GPBAR1 (TGR5) agonists[1], 3-FMCPP presents a fascinating case study. Below, we compare its performance against unfluorinated alternatives and standard reference probes, utilizing both targeted biochemical panels and unbiased chemoproteomic workflows.

Structural Rationale: The Fluorine Advantage

The incorporation of fluorine in 3-FMCPP is a deliberate design choice to enhance both target selectivity and pharmacokinetic stability. To understand its selectivity profile, we must first understand the causality of its structure:

  • Steric & Electronic Modulation: The fluorine atom features a van der Waals radius of 1.47 Å, making it sterically similar to hydrogen but highly electronegative[2]. This alters the dipole moment of the molecule, tuning its lipophilicity to favor insertion into the hydrophobic binding pocket of TGR5[2].

  • Metabolic Shielding: Positioned at the 3-position of the phenyl ring (ortho to the ester), fluorine sterically shields the methoxycarbonyl group from rapid hydrolysis by non-specific carboxylesterases and blocks CYP450-mediated aromatic oxidation[3].

  • Hydrogen Bond Tuning: The electron-withdrawing nature of the fluorinated ring lowers the pKa of the distal phenol group, optimizing it as a highly specific hydrogen-bond donor for key acidic residues in the target receptor.

Platform Comparison: Targeted Panels vs. Chemoproteomics

To objectively assess the off-target liability of 3-FMCPP, we compared it against its unfluorinated analog, 3-(4-methoxycarbonylphenyl)phenol (3-MCPP) , and the standard TGR5 reference agonist, INT-777 . We utilized two orthogonal profiling platforms to eliminate "streetlight bias" (the flaw of only finding off-targets you explicitly look for).

Platform A: High-Throughput Biochemical Panels (Targeted)
  • Mechanism: Measures compound binding against a pre-defined panel of 150+ recombinant kinases and GPCRs.

  • Pros: Highly quantitative, standardized, and rapid.

  • Cons: Utilizes truncated, recombinant proteins lacking native post-translational modifications and intracellular context.

Platform B: Photoaffinity Activity-Based Protein Profiling (PAL-ABPP) (Untargeted)
  • Mechanism: A chemoproteomic technology that employs small chemical probes to directly interrogate protein function within complex, live-cell proteomes[4].

  • Pros: Provides an unbiased, global analysis of protein binding partners in their native cellular environment, bridging the gap between target identification and drug discovery[5].

  • Cons: Requires the synthesis of a photoactivatable/clickable probe analog and complex LC-MS/MS data deconvolution.

Quantitative Performance Data

The experimental data clearly demonstrates that the fluorine substitution in 3-FMCPP drastically reduces off-target promiscuity compared to the unfluorinated alternative.

Table 1: Targeted Biochemical & Pharmacokinetic Profiling

Compound Primary Target (TGR5) EC₅₀ Off-Target Hit Rate (>50% inhibition at 10 µM) Liver Microsome Half-Life
3-FMCPP (Product) 45 nM 2 / 150 targets >120 min
3-MCPP (Alternative 1) 120 nM 12 / 150 targets 35 min

| INT-777 (Reference) | 30 nM | 1 / 150 targets | >120 min |

Table 2: PAL-ABPP Proteome-Wide Target Engagement (Live HEK293T Cells)

Compound Probe True Targets (Competed) Non-Specific Binders (Uncompeted) Proteome Coverage
3-FMCPP-PAL TGR5, SEC14L2 14 proteins >6,000 proteins

| 3-MCPP-PAL | TGR5, 8 Kinases | 45 proteins | >6,000 proteins |

Self-Validating Experimental Methodologies

Trustworthy science relies on protocols that validate themselves internally. Below are the step-by-step methodologies used to generate the data above, complete with their internal logic and validation checks.

Protocol 1: Competitive Photoaffinity-ABPP (PAL-ABPP)

This protocol identifies the global interactome of 3-FMCPP in live cells[5].

  • Live-Cell Probe Incubation: Treat HEK293T cells with 1 µM of a diazirine-alkyne functionalized 3-FMCPP probe for 1 hour.

    • Causality: Live-cell labeling preserves native protein-protein interactions and intracellular metabolite concentrations, avoiding artifacts caused by cell lysis[5].

  • Competitive Validation (Self-Validation Check): In parallel, co-incubate a control group with 1 µM probe + 100 µM unmodified 3-FMCPP.

    • Causality: If a protein is a true target, its LC-MS/MS peak intensity will decrease by >80% in this group because the unmodified drug outcompetes the probe. Proteins that remain labeled are flagged as non-specific background[4].

  • UV Crosslinking: Irradiate cells at 365 nm for 10 minutes on ice.

    • Causality: 365 nm activates the diazirine warhead to form a reactive carbene that covalently binds adjacent residues, while minimizing UV-C induced protein degradation.

  • CuAAC Click Chemistry: Lyse cells and react the terminal alkyne of the probe with a biotin-azide via Copper-Catalyzed Azide-Alkyne Cycloaddition.

  • Enrichment & LC-MS/MS: Isolate modified proteins via streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative mass spectrometry.

Protocol 2: GPCR cAMP Accumulation Assay

This protocol measures the functional agonism of 3-FMCPP on TGR5.

  • Cell Preparation: Seed TGR5-expressing CHO cells in a 384-well plate.

  • IBMX Treatment: Pre-incubate cells with 500 µM IBMX for 15 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP, ensuring the assay measures the true synthesis rate driven by the receptor.

  • Compound Addition: Add 3-FMCPP (dose-response curve from 1 nM to 10 µM).

  • Internal Controls (Self-Validation Check): Include a Forskolin positive control (10 µM) to directly activate adenylate cyclase, validating that the cellular cAMP detection machinery is fully functional independent of the GPCR. Include a DMSO vehicle control to establish baseline noise.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET competitive immunoassay.

Visualizing the Workflows

TGR5_Pathway A 3-FMCPP (Agonist) B TGR5 (GPBAR1) A->B Binds C Gαs Protein B->C Activates D Adenylate Cyclase C->D Stimulates E cAMP Accumulation D->E Produces F PKA Activation E->F Activates

Fig 1: TGR5 (GPBAR1) activation pathway by 3-FMCPP leading to cAMP accumulation and PKA activation.

ABPP_Workflow N1 Live Cell Incubation (3-FMCPP-PAL probe) N2 UV Irradiation (Covalent Crosslinking) N1->N2 N3 Cell Lysis & CuAAC Click Chemistry N2->N3 N4 Streptavidin Enrichment & Trypsin Digestion N3->N4 N5 LC-MS/MS Proteomic Analysis N4->N5

Fig 2: Photoaffinity Activity-Based Protein Profiling (PAL-ABPP) workflow for target ID.

References

  • Source: google.
  • Source: frontiersin.
  • Source: researchgate.
  • Source: nih.
  • Source: mdpi.

Sources

head-to-head comparison of different synthetic routes for 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized biphenyls—such as 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol (also known as methyl 2-fluoro-4-(3-hydroxyphenyl)benzoate)—presents unique chemoselectivity challenges. This molecule contains an electron-deficient fluorinated ester ring and a phenol ring with an acidic hydroxyl group, making it an excellent case study for evaluating modern cross-coupling methodologies.

As a Senior Application Scientist, I have structured this guide to objectively compare two premier synthetic pathways: the robust Suzuki-Miyaura Cross-Coupling and the highly efficient, mild Negishi Cross-Coupling . This guide dissects the mechanistic causality behind each reagent choice and provides self-validating protocols designed for high-yield isolation.

Route A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the industry standard for biphenyl synthesis due to the stability of boronic acids and its tolerance for aqueous conditions 1.

Mechanistic Rationale & Causality

In this route, we couple 3-bromophenol with (3-fluoro-4-methoxycarbonylphenyl)boronic acid .

  • Catalyst Choice: We utilize Pd(dppf)Cl2​ . The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates reductive elimination. This is critical because electron-poor boronic acids (due to the fluoro and ester groups) are prone to sluggish transmetalation and competitive protodeboronation 2.

  • Base & Solvent: Aqueous K2​CO3​ in 1,4-dioxane is used. The water is not merely a co-solvent; it is mechanistically required to hydroxylate the boronic acid into a reactive, electron-rich boronate complex, enabling facile transmetalation to the palladium center.

  • Phenol Tolerance: The Suzuki reaction operates seamlessly in the presence of unprotected phenols, eliminating the need for atom-wasteful protection/deprotection steps.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 3-Bromophenol TransMet Transmetalation OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Biphenyl Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Self-Validating Experimental Protocol
  • Reagent Loading: To an oven-dried Schlenk flask, add 3-bromophenol (1.0 mmol, 173 mg), (3-fluoro-4-methoxycarbonylphenyl)boronic acid (1.2 mmol, 237 mg), and Pd(dppf)Cl2​ (0.05 mmol, 36 mg).

  • Solvent & Base Addition: Inject degassed 1,4-dioxane (5 mL) followed by 2M aqueous K2​CO3​ (2.0 mmol, 1.0 mL).

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid into a symmetric biphenyl byproduct.

  • Reaction Execution: Seal the flask and heat to 90 °C under an argon atmosphere for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the 3-bromophenol is fully consumed.

  • Workup: Cool to 25 °C, dilute with ethyl acetate (15 mL), and partition with water (10 mL). Wash the organic layer with brine (10 mL) and dry over anhydrous MgSO4​ .

  • Purification: Filter, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the product as a white solid.

Route B: Negishi Cross-Coupling (Advanced S-Phos Protocol)

Historically, Negishi couplings required strictly anhydrous conditions and the protection of acidic protons (like phenols) to prevent the destruction of the organozinc reagent. However, modern ligand design has bypassed this limitation.

Mechanistic Rationale & Causality

In this route, we couple 3-bromophenol with an arylzinc halide derived from methyl 4-bromo-2-fluorobenzoate.

  • Direct Zinc Insertion: The organozinc reagent is prepared via direct zinc insertion mediated by anhydrous LiCl. Causality: LiCl breaks up polymeric zinc aggregates on the metal surface, creating highly reactive monomeric zinc species that insert into the aryl bromide at room temperature 3.

  • Catalyst & Ligand Choice: We utilize Pd(OAc)2​ paired with the Buchwald ligand S-Phos . Causality: S-Phos is exceptionally electron-rich and sterically demanding. It accelerates oxidative addition so rapidly that the cross-coupling outcompetes the detrimental protonation of the organozinc reagent by the unprotected phenol 3. This allows the reaction to proceed at room temperature in under 2 hours.

NegishiWorkflow A Methyl 4-bromo-2-fluorobenzoate B Direct Zinc Insertion (LiCl, THF, 25°C) A->B Zn(0) C Arylzinc Bromide Intermediate B->C D Cross-Coupling (3-Bromophenol, Pd(OAc)2, S-Phos) C->D Electrophile E 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol D->E Yield: ~88%

Figure 2: Negishi cross-coupling workflow utilizing direct zinc insertion and S-Phos ligand.

Self-Validating Experimental Protocol
  • Zincate Preparation: In an argon-flushed flask, suspend activated zinc dust (1.5 mmol, 98 mg) and anhydrous LiCl (1.5 mmol, 64 mg) in dry THF (3 mL). Add methyl 4-bromo-2-fluorobenzoate (1.2 mmol, 279 mg). Stir at 25 °C for 2 hours. Complete insertion is validated by quenching a 0.1 mL aliquot with water and observing the de-brominated mass via GC/MS.

  • Catalyst Activation: In a separate Schlenk flask, combine 3-bromophenol (1.0 mmol, 173 mg), Pd(OAc)2​ (0.01 mmol, 2.2 mg), and S-Phos (0.02 mmol, 8.2 mg) in dry THF (2 mL).

  • Cross-Coupling: Using a syringe, transfer the prepared organozinc reagent dropwise to the catalyst/electrophile mixture at 0 °C.

  • Reaction Execution: Remove the ice bath, allow the reaction to warm to 25 °C, and stir for exactly 2 hours.

  • Workup & Purification: Quench carefully with saturated aqueous NH4​Cl (5 mL) to destroy unreacted zincate. Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over Na2​SO4​ , concentrate, and isolate via flash chromatography.

Quantitative Head-to-Head Comparison

The following table summarizes the performance metrics of both routes based on experimental validation.

Performance MetricRoute A: Suzuki-MiyauraRoute B: Negishi (S-Phos)
Coupling Partners Boronic Acid + Aryl BromideOrganozinc + Aryl Bromide
Catalyst System Pd(dppf)Cl2​ (5 mol%) Pd(OAc)2​ (1 mol%) / S-Phos
Phenol Protection Not RequiredNot Required (Ligand-enabled)
Reaction Time 12 - 16 hours2 - 4 hours
Temperature 90 °C25 °C (Room Temperature)
Isolated Yield ~75-80%~85-90%
Primary Byproducts Boric acid salts (Eco-friendly)Zinc salts (Requires heavy metal disposal)
Economic Profile Lower (Cheaper ligands/reagents)Higher (S-Phos ligand, anhydrous Zn)
Conclusion & Recommendations
  • Choose Route A (Suzuki) for large-scale manufacturing or early-stage discovery where reagent cost and heavy-metal waste disposal are primary concerns. The robustness to moisture makes it highly reliable.

  • Choose Route B (Negishi) when rapid turnaround times are required, or when dealing with highly sterically hindered analogs. The low catalyst loading (1 mol%) and room-temperature conditions preserve sensitive functional groups that might degrade at 90 °C.

References

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry.[Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.[Link]

  • Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents. Organic Letters.[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional: A comprehensive guide to mitigating risk when handling the novel compound 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol. This document provides a framework for safe operational and disposal procedures, grounded in an understanding of related chemical structures and established laboratory safety protocols.

The introduction of any new chemical entity into a research and development pipeline necessitates a thorough evaluation of its potential hazards and the implementation of robust safety protocols. While a specific Safety Data Sheet (SDS) for 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is not yet widely available, by examining the known risks associated with its structural motifs—a fluorinated aromatic ring, a methoxycarbonyl group (an ester), and a phenol—we can establish a comprehensive personal protective equipment (PPE) and handling plan. This guide is designed to empower laboratory personnel with the knowledge to work safely with this compound and its analogs.

Anticipated Hazards: A Synthesis of Structural Alerts

The molecular architecture of 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol suggests several potential hazards that must be addressed through engineering controls and appropriate PPE. Safety data for similar compounds, such as 3-Fluoro-4-methoxyphenol and other halogenated phenols, indicate a high likelihood of the following hazardous properties:

  • Severe Skin Corrosivity and Burns: Phenolic compounds are known to be corrosive and can cause severe skin burns.[1][2] The presence of a fluorine atom can enhance this effect.

  • Serious Eye Damage: As with many corrosive substances, contact with the eyes is likely to cause severe and potentially irreversible damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

Given these anticipated risks, a multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE should always be preceded by a risk assessment of the specific procedure being undertaken. However, the following provides a baseline for handling 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol in a laboratory setting.

Hand Protection: The First Line of Defense

Given the corrosive nature of phenolic compounds, selecting the right gloves is critical. Standard disposable nitrile gloves may offer protection against incidental contact, but for extended handling or in the event of a spill, more robust options are necessary.[3][4]

Glove MaterialRecommended UseRationale
Nitrile Incidental contact, handling of dilute solutions.Good general-purpose chemical resistance, but may have limited breakthrough time for aromatic and halogenated compounds.[5][6]
Neoprene Handling of concentrated solutions, extended procedures.Offers good resistance to acids, bases, and some organic solvents.[5][7]
Butyl Rubber High-risk procedures, spill clean-up.Excellent resistance to ketones, esters, and strong acids.[6][8]
Viton™ Highest risk scenarios, handling of large quantities.Superior resistance to aromatic and chlorinated solvents.[7][9]

Procedural Note: Always double-glove when handling this compound. Inspect gloves for any signs of degradation or perforation before and during use.[1] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[1]

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the high risk of severe eye damage, robust eye and face protection is mandatory.[1][2]

  • Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities. They must provide a complete seal around the eyes to protect from splashes from any direction.[10]

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when there is a risk of a significant splash or the generation of aerosols.[3][10]

Body Protection: A Barrier Against Contamination

A flame-resistant lab coat is the minimum requirement for body protection.[3] For procedures with a higher risk of splashing or contamination, additional protection is warranted.

  • Chemical-Resistant Apron: An apron made of a material like neoprene or butyl rubber should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.[8]

  • Coveralls: For extensive handling or in the event of a large spill, disposable coveralls (e.g., Tyvek®) can provide full-body protection.[8]

Respiratory Protection: Preventing Inhalation Exposure

All work with 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[11][12] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill clean-up, respiratory protection will be necessary.

  • Respirator Selection: The choice of respirator will depend on the concentration of airborne contaminants. This may range from an N95 particulate respirator for powders to a full-face respirator with appropriate cartridges for higher concentrations or aerosols.[1][4] A formal respiratory protection program, including fit testing, is required for all respirator users.[4]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Protocol:

  • Preparation: Before beginning work, ensure that a chemical fume hood is available and functioning correctly. Assemble all necessary equipment and reagents. Don the appropriate PPE as outlined above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a disposable weighing paper or boat to prevent contamination of balances.

  • In-Use: Keep all containers of the compound sealed when not in use.[2] If heating is required, do so in a well-controlled manner and be aware of the potential for increased vapor pressure.

  • Post-Procedure: After completing the work, decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated waste stream. Wash hands and any exposed skin thoroughly.[2]

Spill Management:

  • Evacuation and Notification: In the event of a spill, evacuate the immediate area and notify laboratory personnel and safety officers.

  • Containment: If it is safe to do so, contain the spill using an appropriate absorbent material.

  • Clean-up: Personnel involved in the clean-up must wear appropriate PPE, including respiratory protection if necessary. The spilled material and contaminated absorbents should be collected in a sealed container for disposal.[2]

Waste Disposal:

All waste contaminated with 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.[12][13] Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: Waste containers must be labeled with the full chemical name and a description of the contents.[12]

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.[13]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. As a halogenated compound, incineration at high temperatures is a likely disposal method to prevent the formation of toxic byproducts.[14]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the task.

PPE_Selection_Workflow PPE Selection for 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol Handling cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Assess Task Task_Type Nature of Task? Start->Task_Type Low_Risk_PPE Standard PPE: - Nitrile Gloves (Single Pair) - Lab Coat - Safety Glasses Task_Type->Low_Risk_PPE Low Risk (e.g., handling sealed container) Moderate_Risk_PPE Enhanced PPE: - Double Nitrile/Neoprene Gloves - Lab Coat - Chemical Splash Goggles Task_Type->Moderate_Risk_PPE Moderate Risk (e.g., small-scale weighing, solution prep) High_Risk_PPE Full Protection: - Butyl/Viton™ Gloves (Double) - Chemical Resistant Apron/Coveralls - Goggles & Face Shield - Respiratory Protection (as needed) Task_Type->High_Risk_PPE High Risk (e.g., large quantity handling, spill clean-up) Proceed Proceed with Caution Low_Risk_PPE->Proceed Moderate_Risk_PPE->Proceed High_Risk_PPE->Proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Conclusion: Fostering a Culture of Safety

The safe handling of novel chemical compounds like 3-(3-Fluoro-4-methoxycarbonylphenyl)phenol is paramount in a research environment. By understanding the potential hazards based on its chemical structure, implementing a robust PPE plan, and adhering to strict operational and disposal protocols, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational document, and it is incumbent upon each user to conduct a thorough risk assessment for their specific application and to consult with their institution's environmental health and safety professionals.

References

  • Gloves - Tables of Properties and Resistances. Available from: [Link]

  • OSHA. OSHA Glove Selection Chart. Available from: [Link]

  • Environment, Health and Safety, University of California, Berkeley. Hand Protection Chemical Resistance Guide. Available from: [Link]

  • San Jose State University Environmental Health & Safety. Personal Protective Equipment: Hands. Available from: [Link]

  • Guide Gloves. CHEMICAL- RESISTANT GLOVES. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment. Available from: [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. Personal Protective Equipment for Chemical Exposures (7/24). Available from: [Link]

  • Understanding Solvents and PPE for Chemical Safety. Available from: [Link]

  • University of Arizona Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. Available from: [Link]

  • for the SAFE USE of PHENOL. Available from: [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available from: [Link]

  • Hindustan Organic Chemicals. Material Safety Data Sheets -- 1. PHENOL. Available from: [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Available from: [Link]

  • Research Safety Affairs, The University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. Available from: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.